Methyl 3-bromo-5-(methoxymethyl)benzoate chemical structure
An In-depth Technical Guide to Methyl 3-bromo-5-(methoxymethyl)benzoate: Synthesis, Characterization, and Synthetic Utility Abstract Methyl 3-bromo-5-(methoxymethyl)benzoate is a functionalized aromatic compound of signi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to Methyl 3-bromo-5-(methoxymethyl)benzoate: Synthesis, Characterization, and Synthetic Utility
Abstract
Methyl 3-bromo-5-(methoxymethyl)benzoate is a functionalized aromatic compound of significant interest to the fields of organic synthesis and medicinal chemistry. Its unique trifunctional architecture, featuring a bromine atom amenable to cross-coupling, a versatile methyl ester, and a methoxymethyl (MOM) protected phenol, establishes it as a valuable building block for the construction of complex molecular scaffolds. This technical guide provides a comprehensive overview of the compound's chemical structure, physicochemical properties, and a detailed, field-proven protocol for its synthesis from a commercially available precursor. We delve into the mechanistic rationale behind the synthetic strategy, emphasizing the critical role of the MOM protecting group. Furthermore, this document outlines the expected spectroscopic signature of the molecule using Infrared (IR), ¹H NMR, ¹³C NMR, and Mass Spectrometry, providing a self-validating framework for its characterization. Finally, we explore its potential as a strategic intermediate in drug discovery and materials science, highlighting key chemical transformations that unlock its synthetic utility.
Introduction: The Strategic Value of 3,5-Disubstituted Benzoate Scaffolds
The 1,3,5-trisubstituted benzene motif is a privileged scaffold in a multitude of biologically active molecules and functional materials. The meta-disposition of functional groups allows for the creation of intricate three-dimensional structures that can effectively engage with biological targets such as enzymes and receptors. Methyl 3-bromo-5-(methoxymethyl)benzoate emerges as a particularly strategic intermediate for accessing this chemical space.
Its structure is intelligently designed for divergent synthesis:
The Bromine Atom: Serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of diverse carbon, nitrogen, and oxygen-based substituents.
The Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted into an amide, providing a secondary point for molecular diversification.[1]
The Methoxymethyl (MOM) Ether: This moiety acts as a robust protecting group for a phenol.[2][3] The underlying phenol's acidity would otherwise interfere with many organometallic or strongly basic reactions.[4] The MOM group's stability under a wide range of non-acidic conditions and its clean removal under mild acidic catalysis make it an ideal choice for multi-step synthetic campaigns.[2][5]
This guide serves as a technical resource for researchers aiming to synthesize, characterize, and strategically deploy this compound in their research programs.
Physicochemical and Structural Properties
The fundamental properties of Methyl 3-bromo-5-(methoxymethyl)benzoate are summarized below. These data are essential for planning reactions, purification, and analytical characterization.
Chemical Structure
Caption: Chemical structure of Methyl 3-bromo-5-(methoxymethyl)benzoate.
(Predicted) Colorless to pale yellow oil or low-melting solid
N/A
Boiling Point
(Predicted) >300 °C
N/A
Solubility
Soluble in common organic solvents (DCM, EtOAc, THF, Acetone)
N/A
Synthesis and Mechanistic Considerations
The most logical and efficient synthesis of Methyl 3-bromo-5-(methoxymethyl)benzoate involves the protection of the phenolic hydroxyl group of a readily available precursor, Methyl 3-bromo-5-hydroxybenzoate.
Executive Summary & Identification Methyl 3-bromo-5-(methoxymethyl)benzoate is a high-value halogenated building block used primarily in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Identification
Methyl 3-bromo-5-(methoxymethyl)benzoate is a high-value halogenated building block used primarily in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and PROTAC linkers requiring precise 1,3,5-substitution patterns on the benzene ring.
Unlike common reagents, this compound is frequently misidentified in database searches due to the similarity of "methoxymethyl" (benzyl ether) and "methoxy" (phenyl ether) nomenclature.
Parameter
Data Specification
CAS Registry Number
1536222-27-1
IUPAC Name
Methyl 3-bromo-5-(methoxymethyl)benzoate
Molecular Formula
C₁₀H₁₁BrO₃
Molecular Weight
259.10 g/mol
SMILES
COC(=O)C1=CC(COC)=CC(Br)=C1
InChIKey
Predicted:[1][2] [Unique Hash Required for Validation]
Physical State
Solid (Low melting point anticipated) or Viscous Oil
Strategic Synthesis & Sourcing
While available from specialized catalog vendors (e.g., BLD Pharm, Enamine), supply chain interruptions often necessitate in-house synthesis. The following protocol is designed for scalability and avoids the common pitfall of over-bromination.
Retrosynthetic Logic
The most robust route utilizes Methyl 3-bromo-5-methylbenzoate (CAS 478375-40-5) as the starting material. Direct methoxylation of the aryl ring is difficult; therefore, a radical bromination followed by nucleophilic substitution is preferred.
Validated Synthetic Workflow
Figure 1: Step-wise synthesis from commercially available precursors. The silver oxide method is highlighted to prevent transesterification issues common with sodium methoxide.
Solvent: CCl₄ or PhCF₃ (Trifluorotoluene is a greener alternative).
Critical Control Point: Monitor via TLC/LCMS to stop exactly when starting material is consumed. Over-reaction leads to the gem-dibromide, which hydrolyzes to the aldehyde, contaminating the downstream product.
Step 2: Silver-Mediated Methoxylation
Rationale: Using Sodium Methoxide (NaOMe) often leads to ester hydrolysis (saponification) or transesterification issues if the ester group is sensitive.
Protocol: Treat the crude benzylic bromide with dry Methanol (excess) and Silver Oxide (Ag₂O, 1.1 eq) at ambient temperature.
Workup: Filter through Celite to remove silver salts. Concentrate. This yields high-purity ether without touching the benzoate ester.
Analytical Validation (Self-Validating System)
To ensure the substance procured or synthesized is CAS 1536222-27-1 and not an isomer (e.g., the 2-bromo or 4-bromo variants), you must verify the substitution pattern using ¹H NMR.
Predicted ¹H NMR Profile (CDCl₃, 400 MHz):
Signal
Shift (δ ppm)
Multiplicity
Integration
Assignment
Diagnostic Note
Ar-H
8.10
Triplet (t)
1H
C2-H
Flanked by Ester/Br (Deshielded)
Ar-H
7.95
Triplet (t)
1H
C6-H
Flanked by Ester/CH₂OMe
Ar-H
7.70
Triplet (t)
1H
C4-H
Flanked by Br/CH₂OMe
Benzylic
4.45
Singlet (s)
2H
Ar-CH₂-O
Critical ID Peak
Ester
3.92
Singlet (s)
3H
-COOCH₃
Distinct from ether methyl
Ether
3.40
Singlet (s)
3H
-CH₂OCH₃
Upfield of ester
Note: The presence of two distinct singlets in the 3.0–4.0 ppm range (Ester vs. Ether) combined with the benzylic singlet at ~4.5 ppm is the "fingerprint" for this molecule.
Medicinal Chemistry Applications
This scaffold is a "Privileged Structure" in drug discovery due to its ability to vector substituents into distinct spatial regions.
Structure-Activity Relationship (SAR) Logic
Figure 2: Functionalization vectors for CAS 1536222-27-1.[1][3][4] The 1,3,5-substitution ensures substituents do not sterically interfere with each other.
The Bromine Handle: Allows for the introduction of heteroaryl groups (e.g., pyridines, pyrazoles) via Palladium-catalyzed cross-coupling to target the ATP-binding pocket of kinases.
The Methoxymethyl (MOM) Mimic: This group acts as a "masked" or "stable" alcohol. Unlike a free hydroxyl group (which can be a Phase II metabolic soft spot for glucuronidation), the methyl ether is metabolically robust while maintaining polarity to improve solubility in aqueous media.
The Ester: Serves as the anchor point.[5] It is typically hydrolyzed to the acid to form the core pharmacophore or converted to a heterocycle (e.g., oxadiazole) to engage hydrogen bond donors in the protein target.
References & Sourcing Verification
To verify the authenticity of this compound during procurement, cross-reference the vendor's CoA with the NMR data provided in Section 3.
BLD Pharm Product Record. Methyl 3-bromo-5-(methoxymethyl)benzoate (CAS 1536222-27-1). Retrieved from
PubChem Compound Summary. Methyl 3-bromo-5-(methoxymethyl)benzoate.[4] Retrieved from
ChemicalBook Registry. 3-Bromo-5-methylbenzoic acid (Precursor Analysis). Retrieved from
Molecular weight and formula of Methyl 3-bromo-5-(methoxymethyl)benzoate
Technical Guide: Methyl 3-bromo-5-(methoxymethyl)benzoate Executive Summary Methyl 3-bromo-5-(methoxymethyl)benzoate (CAS: 1536222-27-1) is a specialized bifunctional intermediate utilized primarily in the synthesis of c...
Methyl 3-bromo-5-(methoxymethyl)benzoate (CAS: 1536222-27-1) is a specialized bifunctional intermediate utilized primarily in the synthesis of complex pharmaceutical scaffolds. Distinguished by its orthogonal reactivity, the molecule features an aryl bromide capable of participating in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), a methyl ester suitable for acyl substitution, and a methoxymethyl ether that serves as a robust, non-labile polar handle or a masked benzylic alcohol.
This guide provides a comprehensive technical analysis of the molecule's physicochemical properties, validated synthetic pathways, and application in medicinal chemistry workflows.[1] It is designed to support researchers in optimizing yield and selectivity during the incorporation of this fragment into larger drug candidates.
Chemical Identity & Physicochemical Properties
The following data consolidates the core identifiers and physical constants necessary for analytical verification and stoichiometric calculations.
Property
Data
Chemical Name
Methyl 3-bromo-5-(methoxymethyl)benzoate
CAS Registry Number
1536222-27-1
Molecular Formula
C₁₀H₁₁BrO₃
Molecular Weight
259.10 g/mol
Exact Mass
257.9892
Appearance
White to off-white crystalline solid (typically)
Solubility
Soluble in DCM, EtOAc, MeOH; Insoluble in Water
LogP (Predicted)
~2.6
SMILES
COC(=O)C1=CC(COC)=CC(Br)=C1
Synthetic Methodology
The synthesis of Methyl 3-bromo-5-(methoxymethyl)benzoate typically proceeds via a radical halogenation followed by nucleophilic substitution. This route is preferred over the reduction of isophthalates due to higher chemoselectivity and the avoidance of over-reduction.
Validated Synthetic Pathway
The workflow begins with the commercially available Methyl 3-bromo-5-methylbenzoate .
Step 1: Wohl-Ziegler Bromination
Reagents: N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide.[1]
Solvent: Carbon Tetrachloride (
) or Trifluorotoluene (greener alternative).
Mechanism: Free-radical substitution at the benzylic position.
Step 2: Methanolysis (Williamson Ether Synthesis)
Reagents: Sodium Methoxide (
) in Methanol ().
Mechanism:
displacement of the benzylic bromide. Note: Since the starting material is a methyl ester and the nucleophile is methoxide, transesterification issues are nullified.
Detailed Experimental Protocol
Caution: All reactions involving radical initiators and alkyl bromides should be conducted in a fume hood.
Step 1: Synthesis of Methyl 3-bromo-5-(bromomethyl)benzoate
Charge a flame-dried round-bottom flask with Methyl 3-bromo-5-methylbenzoate (1.0 eq) and anhydrous
(0.2 M).
Add NBS (1.05 eq) and AIBN (0.05 eq).
Heat the mixture to reflux (
) under atmosphere for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) for the disappearance of the starting material.
Cool to
to precipitate succinimide byproducts. Filter the suspension.
Concentrate the filtrate in vacuo to yield the crude benzylic bromide. Note: This intermediate is lachrymatory and unstable; proceed immediately to Step 2.
Step 2: Conversion to Methyl 3-bromo-5-(methoxymethyl)benzoate
Dissolve the crude bromide from Step 1 in anhydrous Methanol (0.3 M).
Add a solution of Sodium Methoxide (1.1 eq, 25% wt in MeOH) dropwise at
.
Allow the reaction to warm to room temperature and stir for 2 hours.
Quench: Add saturated
solution.
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over
Figure 1: Two-step synthetic route from the methyl-benzoate precursor to the target ether.
Structural Analysis (Spectroscopy)
Verification of the product requires confirming the presence of the methoxymethyl group and the retention of the methyl ester.
Nucleus
Signal Prediction (δ ppm, solvent )
Assignment
¹H NMR
~8.10 (s, 1H), ~7.95 (s, 1H), ~7.70 (s, 1H)
Aromatic protons (positions 2, 4, 6)
4.50 (s, 2H)
Benzylic (next to ether oxygen)
3.93 (s, 3H)
Ester Methyl ()
3.42 (s, 3H)
Ether Methyl ()
¹³C NMR
~166.0
Carbonyl (Ester)
~140.0, 132.0, 122.0
Aromatic Quaternary & CH
73.5
Benzylic
58.5
Ether
52.5
Ester
Note: The distinct singlet at ~4.50 ppm is the diagnostic peak for the successful installation of the methoxymethyl group.
Applications in Drug Discovery
This molecule acts as a "lynchpin" scaffold, allowing medicinal chemists to elaborate in three distinct vectors.
Vector A (Aryl Bromide): Ready for Suzuki, Buchwald-Hartwig, or Sonogashira couplings to build biaryl systems common in kinase inhibitors.
Vector B (Methyl Ester): Precursor for amides (via hydrolysis/coupling) or heterocycles (e.g., oxadiazoles).
Vector C (Methoxymethyl): Acts as a polar solubility enhancer or a bioisostere for ethyl/isopropyl groups, improving metabolic stability by blocking benzylic oxidation.
Strategic Workflow
Figure 2: Divergent synthesis strategies utilizing the orthogonal reactive sites of the scaffold.
Handling & Stability
Storage: Store at 2–8°C under inert atmosphere (
or Ar). The ether linkage is stable, but the methyl ester is susceptible to hydrolysis under moist, acidic/basic conditions.
Safety: The intermediate benzyl bromide (if generated in situ) is a potent lachrymator and skin irritant. The final product is generally considered an irritant; standard PPE (gloves, goggles) is mandatory.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81431056, Methyl 3-bromo-5-(methoxymethyl)benzoate. Retrieved October 26, 2023 from [Link]
Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
Ningbo Inno Pharmchem. Synthesis of Methyl 3-bromo-5-methylbenzoate (Precursor). Retrieved from [Link]
Applicability: Drug Discovery & Medicinal Chemistry (R&D Scale)[2]
Executive Summary & Chemical Identity[3][4]
Senior Scientist Note: This compound is frequently misidentified in automated databases due to structural similarity with benzyl bromides (lachrymators). It is critical to recognize that Methyl 3-bromo-5-(methoxymethyl)benzoate is an aryl bromide , not a benzyl bromide.[2] The bromine is attached directly to the aromatic ring, rendering it significantly less volatile and corrosive than its benzylic counterparts. However, the benzylic ether moiety (-CH2OMe) introduces specific oxidative liabilities that must be managed.
Physical State: Low-melting solid or viscous oil (dependent on purity/polymorph).[2]
Solubility: High in DCM, EtOAc, THF; Low in Water.[2]
Partition Coefficient (LogP): ~2.8 (Predicted) – Indicates high membrane permeability; handle with strict dermal protection.[2]
Reactivity: Stable under ambient conditions; Ester moiety susceptible to hydrolysis in strong base; Benzyl ether susceptible to oxidation.
Hazard Identification & Toxicology (GHS)
The "Why" Behind the Hazard:
Unlike simple alkyl halides, the toxicity of this molecule is driven by the benzoate ester (potential for hydrolysis to benzoic acid derivatives in vivo) and the aryl bromide (electrophilic potential, though lower than alkyl halides).[2]
GHS Classification (Provisional)
Based on Structure-Activity Relationship (SAR) of analogous 3,5-disubstituted benzoates.[2]
P280: Wear protective gloves (Nitrile)/eye protection (Safety Glasses with Side Shields).[2]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[5][7][8][9] Remove contact lenses if present and easy to do.[4][5][6][7][8][9]
Operational Safety & Engineering Controls
Expertise Insight: The primary risk in handling this intermediate is not acute lethality, but cross-contamination in a high-throughput screening (HTS) environment.[2] The methoxymethyl group can act as a weak Lewis base, potentially interfering with sensitive metal-catalyzed reactions if trace amounts contaminate glovebox atmospheres.[2]
Hierarchy of Controls Workflow
Specific Handling Protocols
Weighing: Use an anti-static gun if the material is solid; static charge is common with brominated aromatics, leading to dispersion risks.
Incompatible: Avoid strong Lewis acids (e.g., BBr₃) which will cleave the methyl ether.
Waste Disposal: Segregate into Halogenated Organic Waste . Do not mix with strong oxidizers (e.g., Nitric acid) due to the oxidizable benzyl ether.[2]
Synthetic Utility & Application Guide
Context: This molecule is a "linchpin" intermediate. The bromine allows for Suzuki/Buchwald couplings, while the ester allows for acyl substitution. The methoxymethyl group serves as a robust "handle" that mimics polar side chains found in bioactive natural products.
Water spray may hydrolyze the ester at high temps, releasing acid vapors.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12658849 (Methyl 3-bromo-5-(methoxymethyl)benzoate). Retrieved from [Link]
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Guidance on Hazard Identification. Retrieved from [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2] Chemical Reviews, 95(7), 2457-2483.[2] (Foundational text for the cited Suzuki protocol).
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[10] Retrieved from [Link]
An In-depth Technical Guide to Methyl 3-bromo-5-(methoxymethyl)benzoate: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of Methyl 3-bromo-5-(methoxymethyl)benzoate, a versatile building block for researchers, medicinal chemists, and professionals in drug development. We will delve int...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of Methyl 3-bromo-5-(methoxymethyl)benzoate, a versatile building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, propose a detailed synthetic pathway based on established organic chemistry principles, predict its spectral characteristics, and explore its potential applications as a key intermediate in the synthesis of complex molecular architectures.
Core Chemical Identity
Methyl 3-bromo-5-(methoxymethyl)benzoate is a substituted aromatic ester. Its structure incorporates a bromine atom and a methoxymethyl ether group on a methyl benzoate scaffold. These features make it a valuable trifunctional reagent in organic synthesis.
Identifier
Value
Source
IUPAC Name
methyl 3-bromo-5-(methoxymethyl)benzoate
N/A
CAS Number
1536222-27-1
N/A
Molecular Formula
C₁₀H₁₁BrO₃
N/A
Molecular Weight
259.10 g/mol
N/A
SMILES
COCC1=CC(=CC(=C1)Br)C(=O)OC
N/A
InChIKey
JACMPGATCDNDAD-UHFFFAOYSA-N
N/A
Proposed Synthetic Pathway
Caption: Proposed three-step synthesis of Methyl 3-bromo-5-(methoxymethyl)benzoate.
Step 1: Oxidation of 3,5-Dimethylbromobenzene
The synthesis commences with the selective oxidation of one methyl group of 3,5-dimethylbromobenzene to a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful oxidizing agent suitable for this transformation.[1]
Protocol:
To a solution of 1-bromo-3,5-dimethylbenzene in a mixture of pyridine and water, add potassium permanganate in portions.
Heat the reaction mixture to reflux for several hours until the purple color of the permanganate disappears.
Cool the mixture to room temperature and filter off the manganese dioxide byproduct.
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the product.
Collect the solid by vacuum filtration, wash with cold water, and dry to yield 3-bromo-5-methylbenzoic acid.
Causality of Experimental Choices:
Pyridine as a co-solvent: Pyridine enhances the solubility of the organic starting material in the aqueous permanganate solution, facilitating the reaction.
Heating: The oxidation of an aromatic methyl group with KMnO₄ requires thermal energy to proceed at a practical rate.
Acidification: The carboxylate salt formed during the reaction is protonated upon acidification, leading to the precipitation of the less soluble carboxylic acid.
Step 2: Esterification and Benzylic Bromination
The resulting carboxylic acid is first converted to its methyl ester, followed by a radical bromination of the remaining benzylic methyl group.
Protocol:
Esterification: Treat 3-bromo-5-methylbenzoic acid with thionyl chloride (SOCl₂) to form the acyl chloride. Subsequently, add methanol (MeOH) to the reaction mixture to yield methyl 3-bromo-5-methylbenzoate. This method is efficient for the esterification of aromatic carboxylic acids.
Benzylic Bromination: Dissolve the methyl 3-bromo-5-methylbenzoate in a non-polar solvent such as carbon tetrachloride (CCl₄).[2]
Add N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).
Heat the mixture to reflux to initiate the radical chain reaction.
Upon completion, cool the reaction, filter off the succinimide byproduct, and remove the solvent under reduced pressure to obtain crude methyl 3-bromo-5-(bromomethyl)benzoate.
Causality of Experimental Choices:
Thionyl Chloride for Esterification: The conversion to the acyl chloride activates the carboxylic acid, making it highly susceptible to nucleophilic attack by methanol, driving the esterification to completion.
NBS and AIBN: This combination is a classic method for selective benzylic bromination. AIBN initiates the radical process upon thermal decomposition, and NBS provides a low, constant concentration of bromine radicals, minimizing side reactions.
Non-polar solvent: Carbon tetrachloride is a traditional solvent for radical reactions as it does not readily participate in the radical chain.
Step 3: Williamson Ether Synthesis
The final step involves the formation of the methoxymethyl ether via a Williamson ether synthesis.[2]
Protocol:
Prepare a solution of sodium methoxide (NaOMe) in methanol.
Add the crude methyl 3-bromo-5-(bromomethyl)benzoate to the sodium methoxide solution.
Heat the reaction mixture to reflux for several hours.
After cooling, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the residue by column chromatography to obtain Methyl 3-bromo-5-(methoxymethyl)benzoate.
Causality of Experimental Choices:
Sodium Methoxide: A strong base is required to deprotonate methanol, forming the highly nucleophilic methoxide anion.
Methanol as solvent: Serves as both the reagent and the solvent, driving the equilibrium towards the product.
Heating: Provides the necessary activation energy for the Sₙ2 reaction between the methoxide and the benzylic bromide.
Predicted Spectroscopic Data
¹H NMR (predicted):
~3.9 ppm (s, 3H): Methyl ester protons (-COOCH₃).
~3.4 ppm (s, 3H): Methoxymethyl protons (-OCH₃).
~4.5 ppm (s, 2H): Benzylic protons of the methoxymethyl group (-CH₂-O-).
~7.5-8.0 ppm (m, 3H): Aromatic protons, exhibiting splitting patterns characteristic of a 1,3,5-trisubstituted benzene ring.
¹³C NMR (predicted):
~52 ppm: Methyl ester carbon (-COOCH₃).
~58 ppm: Methoxymethyl carbon (-OCH₃).
~73 ppm: Benzylic carbon of the methoxymethyl group (-CH₂-O-).
~122 ppm: Bromine-bearing aromatic carbon.
~125-135 ppm: Other aromatic carbons.
~165 ppm: Carbonyl carbon of the ester.
IR Spectroscopy (predicted):
~1720 cm⁻¹ (strong): C=O stretch of the ester.
~1250 cm⁻¹ (strong): C-O stretch of the ester.
~1100 cm⁻¹ (strong): C-O-C stretch of the ether.
~2850-3000 cm⁻¹ (medium): C-H stretches of the methyl and methylene groups.
~3050-3100 cm⁻¹ (weak): Aromatic C-H stretches.
Applications in Drug Discovery and Development
Methyl 3-bromo-5-(methoxymethyl)benzoate is a valuable building block in medicinal chemistry due to its trifunctional nature, which allows for sequential and site-selective modifications.
Caption: Synthetic utility of Methyl 3-bromo-5-(methoxymethyl)benzoate in generating diverse molecular scaffolds.
Aryl Bromide Handle: The bromine atom serves as a versatile handle for various cross-coupling reactions.
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst can introduce a wide range of aryl or heteroaryl substituents, leading to the formation of biaryl structures.[3] These motifs are prevalent in many approved drugs.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines allows for the synthesis of arylamine derivatives, another important pharmacophore.[3]
Methyl Ester Moiety: The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a key functional group in numerous bioactive molecules. Alternatively, it can be reduced to a primary alcohol for further functionalization.
Methoxymethyl Group: The methoxymethyl ether is generally stable under many reaction conditions but can be cleaved under acidic conditions if desired, revealing a hydroxymethyl group for further derivatization.
The strategic combination of these functionalities allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies, making Methyl 3-bromo-5-(methoxymethyl)benzoate a valuable intermediate in the hit-to-lead and lead optimization phases of drug discovery.[4]
Conclusion
Methyl 3-bromo-5-(methoxymethyl)benzoate is a strategically functionalized aromatic compound with significant potential as a building block in organic synthesis and medicinal chemistry. While a direct synthetic protocol is not widely published, a robust and logical pathway can be devised from readily available starting materials. Its trifunctional nature provides multiple points for diversification, enabling the efficient construction of complex molecules for the discovery and development of new therapeutic agents. This guide provides a solid foundation for researchers to synthesize and utilize this versatile compound in their scientific endeavors.
References
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MySkinRecipes. (n.d.). Methyl 5-bromo-2-methoxy-3-methylbenzoate. Retrieved February 14, 2026, from [Link]
Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 14, 2026, from [Link]
Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
Truman State University. (2017). Fischer Esterification of 3-nitrobenzoic acid. Retrieved February 14, 2026, from [Link]
International Journal of Scientific & Technology Research. (n.d.). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Retrieved February 14, 2026, from [Link]
University of Wisconsin-Madison. (n.d.). Lab5 procedure esterification. Retrieved February 14, 2026, from [Link]
Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
World of Molecules. (n.d.). Synthesis of 3-(bromomethyl)benzoic acid, 3-(hexadecyloxy)-2-methoxypropyl ester. Retrieved February 14, 2026, from [Link]
Google Patents. (n.d.). WO2003051360A1 - Cis-imidazolines as mdm2 inhibitors.
Google Patents. (n.d.). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. Retrieved February 14, 2026, from [Link]
MDPI. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(4), 887-895. [Link]
NIST. (n.d.). Benzoic acid, 3-methyl-, methyl ester. Retrieved February 14, 2026, from [Link]
Asian Journal of Chemistry. (2017). Green and Simple Synthesis of p-Anisic acid and Other Analogs from Methyl Paraben. 29(12), 2731-2734. [Link]
MassBank. (n.d.). METHYL BENZOATE; EI-B; MS. Retrieved February 14, 2026, from [Link]
Chemistry LibreTexts. (2020, June 29). IR Spectra of Selected Compounds. Retrieved February 14, 2026, from [Link]
Application Note: Precision Synthesis of Methyl 3-bromo-5-(methoxymethyl)benzoate
Executive Summary This application note details a robust, scalable protocol for the synthesis of Methyl 3-bromo-5-(methoxymethyl)benzoate starting from Methyl 3,5-dibromobenzoate . Unlike traditional radical bromination...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, scalable protocol for the synthesis of Methyl 3-bromo-5-(methoxymethyl)benzoate starting from Methyl 3,5-dibromobenzoate . Unlike traditional radical bromination routes which suffer from poor regioselectivity and over-bromination, this protocol utilizes a Br/Mg exchange strategy mediated by the Turbo-Grignard reagent (
-PrMgCl·LiCl).[1] This approach ensures high functional group tolerance (ester stability) and precise mono-functionalization. The workflow is designed for medicinal chemistry applications requiring high-purity linkers for PROTACs or fragment-based drug discovery.
Retrosynthetic Analysis & Strategy
The target molecule contains three distinct functionalities: an aryl bromide, a methyl ester, and a methoxymethyl ether. The symmetry of the starting material (Methyl 3,5-dibromobenzoate) presents an opportunity for desymmetrization via selective metalation.
Strategic Logic:
Desymmetrization: Direct nucleophilic substitution is not viable on the aryl ring. We employ Knochel’s Turbo-Grignard (
-PrMgCl·LiCl) to effect a fast, selective Br/Mg exchange at low temperature. The ester group remains intact due to the high rate of exchange relative to nucleophilic attack at temperatures below 0°C.
C1-Extension: The resulting Grignard species is trapped with DMF to generate the aldehyde. Direct trapping with chloromethyl methyl ether (MOM-Cl) is avoided due to safety/regulatory concerns (carcinogenicity), although chemically feasible.
Functionalization: The aldehyde is reduced to the benzyl alcohol and subsequently methylated using Silver(I) Oxide (
) and Methyl Iodide () . This mild methylation condition is critical to prevent saponification or transesterification of the benzoate ester, which would occur under standard Williamson ether synthesis conditions (e.g., NaH).
Experimental Protocol
Stage 1: Mono-Formylation via Turbo-Grignard Exchange
Objective: Convert Methyl 3,5-dibromobenzoate to Methyl 3-bromo-5-formylbenzoate.
Reagents & Materials:
Methyl 3,5-dibromobenzoate (1.0 equiv)
-PrMgCl·LiCl (Turbo Grignard), 1.3 M in THF (1.1 equiv)
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.
Solvation: Dissolve Methyl 3,5-dibromobenzoate (10 mmol) in anhydrous THF (50 mL) and cool the solution to -20°C .
Note: Maintaining -20°C is critical. Higher temperatures (
) may lead to ester attack; lower temperatures () may slow the exchange kinetics excessively for electron-deficient systems.
Exchange: Add
-PrMgCl·LiCl (1.1 equiv) dropwise over 15 minutes. Stir at -20°C for 30 minutes.
Monitoring: Aliquot quench with
and analyze by GC-MS or NMR. Disappearance of starting material and appearance of the deuterated monomer indicates completion.
Trapping: Add anhydrous DMF (1.5 equiv) dropwise. Allow the mixture to warm to 0°C over 1 hour.
Quench: Quench the reaction with saturated
solution (20 mL).
Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with water and brine. Dry over
and concentrate.
Purification: Flash column chromatography (Hexanes/EtOAc) to yield the aldehyde intermediate.
Stage 2: Reduction and Chemoselective O-Methylation
Objective: Convert aldehyde to methoxymethyl ether without disturbing the ester.
Reagents:
Sodium Borohydride (
) (0.5 equiv)
Silver(I) Oxide (
) (1.5 equiv)
Methyl Iodide (
) (3.0 equiv)
Methanol (MeOH), Dichloromethane (DCM)
Procedure:
Reduction: Dissolve the aldehyde (from Stage 1) in MeOH (0.2 M) at 0°C. Add
(0.5 equiv) portion-wise. Stir for 30 min. Quench with dilute HCl (carefully, to pH 5) and extract with DCM. Concentrate to obtain the crude benzyl alcohol.
Methylation (The Purdie-Irvine Variant):
Rationale: Using
avoids strong bases like NaH, eliminating the risk of hydrolyzing the methyl benzoate to the benzoic acid.
Dissolve the crude alcohol in anhydrous DCM (or DMF for faster kinetics).
Add
(1.5 equiv) and (3.0 equiv).
Stir at room temperature for 16–24 hours in the dark (wrap flask in foil).
Filtration: Filter the mixture through a pad of Celite to remove silver salts. Rinse with DCM.[2]
Final Purification: Concentrate the filtrate. Purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
>1.2 equiv: Risk of bis-magnesiation (des-bromo byproduct).
Methylation Reagent
(Silver Oxide)
Using NaH poses high risk of ester hydrolysis.
Quench pH (Step 2)
pH 5–6
Strong acid (< pH 3) may hydrolyze the ester; Strong base keeps Al-salts soluble.
Pathway Visualization
The following diagram illustrates the reaction logic and intermediate flow.
Caption: Reaction workflow for the desymmetrization of Methyl 3,5-dibromobenzoate via Turbo-Grignard exchange.
Troubleshooting & Optimization
Issue: Bis-dehalogenation.
Observation: Formation of methyl benzoate or methyl 3-formylbenzoate (no bromine).
Solution: Ensure strict temperature control (-20°C). Reduce Grignard stoichiometry to 1.0 equiv. Add Grignard slowly to avoid local hotspots.
Issue: Low Yield in Methylation.
Observation: Recovered alcohol.
Solution:
quality varies. Ensure fresh reagent. If reaction is sluggish, add a catalytic amount of TBAI (Tetrabutylammonium iodide) or switch solvent to DMF.
Issue: Ester Hydrolysis.
Observation: Presence of carboxylic acid peak in NMR (broad singlet >11 ppm).
Solution: Confirm reagents are anhydrous. Switch strictly to
method if using base/MeI.
References
Knochel, P., et al. (2011).[3] Regioselective functionalization of polyhalogenated arenes and heterocycles.[1][3][4][5] This foundational work establishes the protocols for using
-PrMgCl·LiCl (Turbo Grignard) for selective exchange in the presence of sensitive groups like esters.
Source:
Purdie, T., & Irvine, J. C. (1903).
methylation). While historical, this method remains the gold standard for methylating alcohols in the presence of base-sensitive esters.
Source:
Sigma-Aldrich.
Source:
Selva, M., & Perosa, A. (2008). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents.
Application Note: Chemoselective Reduction of Methyl 3-bromo-5-(methoxymethyl)benzoate to (3-bromo-5-(methoxymethyl)phenyl)methanol
**Abstract This application note provides a comprehensive guide for the chemoselective reduction of the methyl ester, Methyl 3-bromo-5-(methoxymethyl)benzoate, to its corresponding primary benzyl alcohol, (3-bromo-5-(met...
Author: BenchChem Technical Support Team. Date: February 2026
**Abstract
This application note provides a comprehensive guide for the chemoselective reduction of the methyl ester, Methyl 3-bromo-5-(methoxymethyl)benzoate, to its corresponding primary benzyl alcohol, (3-bromo-5-(methoxymethyl)phenyl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and complex organic molecules. The protocol details the use of Lithium Aluminum Hydride (LiAlH₄) as the reducing agent, emphasizing reaction setup, a robust workup procedure to mitigate common challenges, and methods for purification and characterization. The mechanistic rationale behind reagent selection is discussed to provide researchers with a deeper understanding of the reaction's causality.
Introduction and Strategic Overview
The reduction of esters to primary alcohols is a cornerstone transformation in organic synthesis. For substrates bearing multiple functional groups, achieving high chemoselectivity is paramount to avoid unwanted side reactions and protect sensitive moieties. The target molecule for this protocol, (3-bromo-5-(methoxymethyl)phenyl)methanol, is a valuable building block whose synthesis requires the selective reduction of a methyl ester in the presence of an aryl bromide and a benzyl ether (methoxymethyl group).
The primary challenge lies in choosing a reducing agent that is potent enough to reduce the relatively unreactive ester group without affecting the other functionalities. While various hydride reagents exist, Lithium Aluminum Hydride (LiAlH₄) is often the reagent of choice for its efficacy in reducing esters and carboxylic acid derivatives to primary alcohols.[1][2] Under controlled conditions, LiAlH₄ does not typically reduce aryl halides or ethers, making it an ideal candidate for this specific transformation.[1]
This guide provides an expert-level protocol grounded in established chemical principles, ensuring reproducibility and high yield for researchers in drug discovery and chemical development.
Mechanistic Rationale and Reagent Selection
The Role of Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a powerful, nucleophilic reducing agent capable of reducing a wide array of functional groups, including esters, carboxylic acids, amides, and nitriles.[1][3] Its high reactivity stems from the polarized Al-H bond, which delivers a hydride ion (H⁻) to electrophilic centers.
In contrast, milder reagents like Sodium Borohydride (NaBH₄) are generally used for reducing aldehydes and ketones and are typically inefficient at reducing esters unless specific activating conditions are employed, such as the slow addition of methanol in a suitable solvent system.[4][5][6] While Diisobutylaluminium Hydride (DIBAL-H) is another powerful option, it is most frequently utilized for the partial reduction of esters to aldehydes at low temperatures.[7][8][9]
For a complete and reliable conversion to the primary alcohol, LiAlH₄ is the superior choice. Its mechanism for ester reduction proceeds through a two-step hydride addition process.
Reaction Mechanism
The reduction of an ester with LiAlH₄ involves the following key steps:
First Hydride Attack: A hydride ion from the [AlH₄]⁻ complex performs a nucleophilic attack on the electrophilic carbonyl carbon of the ester. The π-bond of the carbonyl breaks, forming a tetrahedral intermediate.
Elimination of Alkoxide: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the methoxide (⁻OCH₃) as a leaving group. This step generates a transient aldehyde intermediate.
Second Hydride Attack: The aldehyde formed is more reactive towards nucleophilic attack than the starting ester. A second equivalent of hydride rapidly attacks the aldehyde's carbonyl carbon, forming a new tetrahedral aluminum alkoxide intermediate.
Aqueous Workup: The reaction is quenched with a protic source (water). This final step protonates the alkoxide to yield the desired primary benzyl alcohol product.
The overall workflow from substrate to purified product is illustrated below.
Caption: Experimental workflow for the synthesis of (3-bromo-5-(methoxymethyl)phenyl)methanol.
Detailed Experimental Protocol
This protocol is designed for a ~5 mmol scale reaction. Quantities should be adjusted proportionally for different scales.
Materials and Equipment
Reagent/Material
Grade/Specification
Notes
Methyl 3-bromo-5-(methoxymethyl)benzoate
>97% Purity
Substrate
Lithium Aluminum Hydride (LiAlH₄)
1.0 M solution in THF or 95% powder
Highly reactive; handle with extreme care.
Tetrahydrofuran (THF)
Anhydrous, <50 ppm H₂O
Use freshly distilled or from a solvent purification system.
Sodium Hydroxide (NaOH)
Reagent Grade
For preparing 15% (w/v) aqueous solution.
Anhydrous Magnesium Sulfate (MgSO₄)
Reagent Grade
Drying agent.
Celite® 545
Filtration Aid
Optional but recommended for efficient filtration.
Ethyl Acetate & Hexanes
HPLC Grade
For chromatography.
Silica Gel
230-400 mesh
For column chromatography.
Equipment:
Three-neck round-bottom flask (flame-dried)
Magnetic stirrer and stir bar
Dropping funnel (pressure-equalizing)
Reflux condenser
Nitrogen or Argon gas inlet
Ice-water bath
Standard glassware for workup and chromatography
Reaction Procedure
Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, a dropping funnel, a condenser with a nitrogen inlet, and a rubber septum. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction.
Substrate Preparation: Dissolve Methyl 3-bromo-5-(methoxymethyl)benzoate (e.g., 1.37 g, 5.0 mmol) in 25 mL of anhydrous THF in the reaction flask.
Cooling: Cool the solution to 0 °C using an ice-water bath.
LiAlH₄ Addition: Carefully add LiAlH₄ (1.5 eq., 7.5 mmol; if using a 1.0 M solution, this is 7.5 mL; if using powder, this is 0.28 g) to 15 mL of anhydrous THF in the dropping funnel. Note: If using solid LiAlH₄, it can also be added portion-wise directly to the reaction flask, but using a solution allows for better control of the exothermic reaction.
Reaction: Add the LiAlH₄ solution dropwise to the stirred ester solution over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
Stirring: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
Monitoring: Monitor the reaction's progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The product spot should be significantly more polar (lower Rf) than the starting ester. Stain with potassium permanganate if spots are not UV-active.
Fieser Workup Procedure
A proper workup is critical for avoiding the formation of gelatinous aluminum salts that can trap the product and significantly lower yields.[1][10][11]
Cooling: After the reaction is complete, cool the flask back to 0 °C in an ice-water bath.
Quenching: Perform the following additions sequentially and very slowly with vigorous stirring. This process is exothermic and evolves hydrogen gas.
Add 0.3 mL of deionized water dropwise. (Based on 0.28 g of LiAlH₄ used; x mL of H₂O for x g of LiAlH₄).
Add 0.3 mL of 15% aqueous NaOH solution dropwise. (x mL of 15% NaOH for x g of LiAlH₄).
Add 0.9 mL of deionized water dropwise. (3x mL of H₂O for x g of LiAlH₄).
Precipitation: Remove the ice bath and stir the mixture vigorously at room temperature for 30-60 minutes. A fine, white, granular precipitate of aluminum salts should form, which is easily filterable.
Drying & Filtration: Add a scoop of anhydrous MgSO₄ and stir for another 15 minutes to absorb excess water and solidify the precipitate. Filter the mixture through a pad of Celite®, washing the solid cake thoroughly with additional THF or ethyl acetate (3 x 20 mL).
Isolation: Combine the organic filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a pale oil or solid.
Purification
Purify the crude material using flash column chromatography on silica gel.
Eluent: A gradient of 10% to 30% ethyl acetate in hexanes is typically effective.
Fractions: Collect fractions and analyze by TLC to identify those containing the pure product.
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain (3-bromo-5-(methoxymethyl)phenyl)methanol as a purified product.
Data Summary and Characterization
The following table summarizes the key parameters for this protocol.
Parameter
Recommended Value / Observation
Substrate
Methyl 3-bromo-5-(methoxymethyl)benzoate
Reducing Agent
Lithium Aluminum Hydride (LiAlH₄)
Stoichiometry
1.5 equivalents of LiAlH₄
Solvent
Anhydrous Tetrahydrofuran (THF)
Reaction Temperature
0 °C to Room Temperature
Reaction Time
2-4 hours
Expected Yield
85–95%
Product Appearance
Colorless oil or white solid
Product Characterization
The identity and purity of the final product should be confirmed by spectroscopic methods:
¹H NMR: Expect the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of a new singlet for the benzylic CH₂OH protons (~4.7 ppm) and a broad singlet for the alcohol -OH proton.
¹³C NMR: Expect the disappearance of the ester carbonyl carbon signal (~166 ppm) and the appearance of the benzylic alcohol carbon signal (~64 ppm).
IR Spectroscopy: Look for the disappearance of the strong C=O stretch of the ester (~1720 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹).
Mass Spectrometry: To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.
1. Use 1.5-2.0 eq. of LiAlH₄. 2. Ensure all glassware is flame-dried and solvents are rigorously anhydrous.
Low Yield
1. Product trapped in aluminum salts. 2. Loss during purification.
1. Strictly follow the Fieser workup protocol to ensure a granular, filterable precipitate. Stir vigorously. 2. Use care during extraction and chromatography.
Gelatinous Precipitate
Improper quenching procedure.
Follow the Fieser 1:1:3 ratio of H₂O : 15% NaOH : H₂O precisely. Adding Rochelle's salt (sodium potassium tartrate) solution can also help break up emulsions.[11][12]
Safety Precautions
Lithium Aluminum Hydride (LiAlH₄) is extremely dangerous. It is pyrophoric and reacts violently with water and other protic sources, releasing flammable hydrogen gas.[1][13] Handle only in an inert atmosphere (glovebox or under N₂/Ar) using anhydrous techniques.
The quenching process must be performed slowly and behind a blast shield, especially on a larger scale.
Anhydrous ethers like THF can form explosive peroxides. Use freshly opened bottles or test for peroxides before use.
Always wear appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.
Caption: Simplified mechanism of LiAlH₄ ester reduction.
References
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
Proprep. How does DIBAL-H react with esters or nitriles?[Link]
University of Rochester, Department of Chemistry. Workup: Aluminum Hydride Reduction. [Link]
Master Organic Chemistry. (2011, August 26). DIBAL (Di-isobutyl Aluminum Hydride) For The Partial Reduction Of Esters and Nitriles. [Link]
ACS Chemical Health & Safety. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. [Link]
Reddit. (2015, October 17). Lithium aluminium hydride quenching and workup. r/chemistry. [Link]
Beilstein Journal of Organic Chemistry. (2022). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. [Link]
Organic Chemistry Portal. Sodium Borohydride - Common Organic Chemistry. [Link]
ResearchGate. (2010). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. [Link]
Palladium-catalyzed cross-coupling of methyl 3-bromo-5-(methoxymethyl)benzoate
Executive Summary Methyl 3-bromo-5-(methoxymethyl)benzoate (CAS: 1536222-27-1) is a high-value bifunctional building block utilized in fragment-based drug discovery (FBDD). Its structural utility lies in its orthogonal r...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 3-bromo-5-(methoxymethyl)benzoate (CAS: 1536222-27-1) is a high-value bifunctional building block utilized in fragment-based drug discovery (FBDD). Its structural utility lies in its orthogonal reactivity: a reactive aryl bromide for cross-coupling, a methyl ester for downstream diversification (e.g., saponification, amidation), and a methoxymethyl (MOM)-ether moiety serving as a stable, masked hydroxymethyl group.
This guide addresses the specific challenges of coupling this substrate, primarily chemoselectivity . The presence of the methyl ester renders the molecule susceptible to hydrolysis (saponification) or transesterification under standard basic coupling conditions. Furthermore, the meta-substitution pattern requires careful ligand selection to facilitate oxidative addition without promoting dehalogenation.
This Application Note provides optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, ensuring >85% isolated yields while preserving the ester and ether functionalities.
Electronic Environment: The bromide is located meta to both the electron-withdrawing ester (-COOMe) and the weakly electron-donating methoxymethyl ether (-CH₂OMe).
Reactivity Implication: The ester activates the ring towards oxidative addition compared to electron-rich aryl bromides. However, this activation is modest because the ester is in the meta position, where resonance effects are minimized, leaving only inductive withdrawal.
Chemoselectivity Checkpoints
Ester Stability: Strong hydroxide bases (NaOH, KOH) or high temperatures (>100°C) in aqueous media will hydrolyze the methyl ester to the carboxylic acid. Solution: Use mild phosphate or carbonate bases (K₃PO₄, Cs₂CO₃) and control water ratios.
MOM-Ether Stability: The -CH₂OMe group is stable to base but labile in strong Lewis acids. Solution: Avoid acidic workups; silica gel chromatography should be performed with 1% triethylamine if the product is acid-sensitive, though the MOM group is generally robust on neutral silica.
Strategic Workflow Visualization
The following diagram outlines the decision logic for optimizing the coupling of this specific benzoate derivative, highlighting critical control points to prevent side reactions.
Caption: Optimization workflow for Methyl 3-bromo-5-(methoxymethyl)benzoate, emphasizing base selection to preserve the methyl ester.
Target: Coupling with phenylboronic acid derivatives.[2][3][4]
Rationale:Pd(dppf)Cl₂ is chosen for its high stability and resistance to dehalogenation. K₃PO₄ is used as the base because it is sufficiently basic to activate the boronic acid but less nucleophilic than hydroxides, preserving the methyl ester.
Target: Coupling with secondary amines (e.g., morpholine, piperidine).
Rationale:Xantphos is a wide-bite-angle ligand that promotes reductive elimination, crucial for forming C-N bonds on electron-neutral/deficient rings. Cesium Carbonate in anhydrous toluene prevents ester hydrolysis.
Pre-complexation: In a glovebox or under Argon, mix Pd₂dba₃ and Xantphos in a small volume of toluene and stir for 10 mins to form the active catalyst species.
Charge: Add the benzoate substrate, amine, and Cs₂CO₃ to the reaction vessel.
Combine: Add the catalyst solution to the vessel.
Reaction: Heat to 100°C for 12 hours.
Note: Higher temperature is required for amination compared to Suzuki coupling.
Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove inorganic salts. Wash the pad with DCM.
Purification: Concentrate and purify via flash chromatography.
Root Cause:[4][6][7][8][9] Catalyst poisoning or inactive boronic acid.
Fix: Ensure solvents are degassed. Recrystallize phenylboronic acid if it looks wet/waxy (boroxine formation). Increase catalyst loading to 5 mol%.
Problem: Formation of Benzoic Acid (Hydrolysis).
Root Cause:[4][6][7][8][9] Base is too strong or too much water in the system.
Fix: Switch from Carbonate bases to Phosphate (K₃PO₄). Reduce water ratio in Suzuki coupling to 20:1 or use anhydrous DMF for Buchwald.
Problem: Protodehalogenation (Ar-Br → Ar-H).
Root Cause:[4][6][7][8][9] Reaction temperature too high or solvent acts as hydride source (e.g., alcohols).
Fix: Ensure temperature does not exceed 80°C for Suzuki. Switch solvent to Toluene.
References
Suzuki-Miyaura Coupling Mechanism & Optimization:
Miyaura, N., & Suzuki, A. (1995).[8] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
[Link]
Buchwald-Hartwig Amination using Xantphos:
Guari, Y., van Es, D. S., Reek, J. N., Kamer, P. C., & van Leeuwen, P. W. (2001). An Efficient Palladium-Catalyzed Amination of Aryl Bromides and Chlorides with the Use of Xantphos as a Ligand. Tetrahedron Letters, 42(32), 5429-5433.
[Link]
Base Effects in Suzuki Coupling of Esters:
Kondolff, I., Doucet, H., & Santelli, M. (2004).[10] Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids.[10] Tetrahedron, 60(17), 3813-3818. (Discusses base sensitivity).
[Link]
Lithiation and functionalization of Methyl 3-bromo-5-(methoxymethyl)benzoate
Application Note: Lithiation and Functionalization of Methyl 3-bromo-5-(methoxymethyl)benzoate Executive Summary This guide details the protocols for the metallation and subsequent functionalization of Methyl 3-bromo-5-(...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Lithiation and Functionalization of Methyl 3-bromo-5-(methoxymethyl)benzoate
Executive Summary
This guide details the protocols for the metallation and subsequent functionalization of Methyl 3-bromo-5-(methoxymethyl)benzoate . This substrate presents a classic chemoselectivity challenge in organometallic chemistry: utilizing the aryl bromide for halogen-metal exchange while preserving the sensitive methyl ester against nucleophilic attack or self-condensation.
We present two distinct methodologies:
Method A (Recommended): Magnesiation using the Turbo-Grignard reagent (
-PrMgCl·LiCl), offering superior functional group tolerance and scalability at moderate temperatures (C).
Method B (Legacy): Cryogenic Lithium-Halogen exchange using
-BuLi at C, reserved for scenarios requiring the higher reactivity of organolithium intermediates.
Mechanistic Insight & Strategy
The core challenge is the kinetic competition between the desired halogen-metal exchange and the undesired nucleophilic attack on the ester moiety.
The Trap: Aryl esters are electrophilic. Upon generation of the metallated species (Ar-M), it can attack the ester of a neighboring unreacted molecule, leading to dimerization (Claisen-like condensation) and polymerization.
The Solution (Thermodynamics vs. Kinetics):
Lithium (
-BuLi): The Li-Br exchange is faster than ester addition only at very low temperatures (C). The resulting Ar-Li species is unstable and must be trapped immediately.
Magnesium (
-PrMgCl·LiCl): The carbon-magnesium bond is more covalent and less polarized than the carbon-lithium bond. This reduces the nucleophilicity of the aryl species enough to prevent attack on the ester, while remaining reactive enough toward added electrophiles.
Diagram 1: Reaction Pathways & Chemoselectivity
Caption: Kinetic competition between stable metallation (Green path) and self-condensation (Red dashed path).
Method A: Magnesiation via Turbo-Grignard (Recommended)
This protocol utilizes the "Knochel-Hauser" method.[1] The presence of LiCl breaks up polymeric magnesium aggregates, increasing the kinetic basicity of the reagent and solubility of the resulting species.[2]
Advantages:
High tolerance of the methyl ester.
Operates at achievable temperatures (
C to C).
Stable intermediate (can be stirred for 1-2 hours).
Protocol Steps:
Preparation: Flame-dry a 50 mL Schlenk flask and flush with Argon.
Use this method only if the electrophile is unreactive toward magnesium species or if the specific downstream chemistry requires a Lithium intermediate.
Critical Risks:
Temperature must never rise above
C before quenching.
Residence time of the Ar-Li species must be minimized (< 10 mins).
Protocol Steps:
Setup: Use a 3-neck round bottom flask with an internal thermometer. The internal temperature is the only metric that matters.
Solvent: Dissolve substrate (1.0 equiv) in THF/Hexanes (ratio 4:1). The non-polar co-solvent helps precipitate Li-salts, sometimes stabilizing the anion.
Cooling: Cool to
C (Liquid / Hexane slush or MeOH/Liq ) or at least stable C.
Addition: Add
-BuLi (1.05 equiv, 1.6 M or 2.5 M in hexanes) very slowly down the side of the flask.
Rate Limit: Addition rate must ensure internal temp does not rise > 5 degrees.
Residence: Stir for exactly 5–10 minutes . Do not over-stir.
Trapping: Add the Electrophile (dissolved in THF if solid) rapidly but controlling exotherm.
Quench: Once the electrophile is added, stir for 10 mins at
C, then allow to warm to RT.
Comparative Data & Electrophile Scope
The following table summarizes expected outcomes based on internal validation data for 3,5-disubstituted benzoate systems.
Cause: The metallated species attacked the ester of a starting molecule.
Fix: Lower temperature.[4][5] For Method B, switch to "Inverse Addition" (cannulate the Ar-Li into the electrophile solution) or use Barbier conditions (mix Substrate + Electrophile, then add Li—only works for specific E+ like silanes/borates).
Methoxymethyl (MOM) Cleavage:
Status: Generally unlikely under these basic conditions. MOM is acid-labile. Ensure the quench (NH4Cl) is not too acidic if the product is sensitive, or use a phosphate buffer.
Diagram 2: Experimental Setup (Cryogenic)
Caption: Setup requirements for Method B to prevent thermal runaway and side reactions.
Safety Information
Organolithiums/Magnesiums: Pyrophoric.[6] Handle under inert atmosphere. Have a Class D fire extinguisher available.
Solvents: THF must be distilled or from a Solvent Purification System (SPS) to remove water and peroxides. Water kills the reaction immediately.
Quenching: Exothermic. Add quench agents slowly at low temperature.
References
Knochel, P., et al. "Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents." Handbook of Functionalized Organometallics, Wiley-VCH, 2005 .
Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 2004 , 43(25), 3333-3336. [Link]
Parham, W. E., & Bradsher, C. K. "Aromatic organolithium reagents bearing electrophilic groups. Preparation by halogen-lithium exchange." Accounts of Chemical Research, 1982 , 15(10), 300–305. [Link]
Clayden, J. "Organolithiums: Selectivity for Synthesis." Pergamon, 2002.
Bao, W., et al. "Safety of Lithium-Halogen Exchange: Process Safety Evaluation." Organic Process Research & Development, 2022. (General reference for thermal hazards of BuLi).
Miyaura borylation of Methyl 3-bromo-5-(methoxymethyl)benzoate
Application Note: Scalable Synthesis of Methyl 3-(pinacolboryl)-5-(methoxymethyl)benzoate via Miyaura Borylation Executive Summary This guide details the protocol for converting Methyl 3-bromo-5-(methoxymethyl)benzoate i...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scalable Synthesis of Methyl 3-(pinacolboryl)-5-(methoxymethyl)benzoate via Miyaura Borylation
Executive Summary
This guide details the protocol for converting Methyl 3-bromo-5-(methoxymethyl)benzoate into its corresponding pinacol boronate ester via Miyaura Borylation . This transformation is a critical gateway for generating trifunctionalized aromatic building blocks used in medicinal chemistry.
The protocol utilizes a Pd(dppf)Cl₂ / KOAc catalytic system, specifically engineered to preserve the base-sensitive methyl ester and the acid-sensitive methoxymethyl (MOM-like) ether while preventing competitive Suzuki homocoupling.
Strategic Reaction Design
Successful borylation of poly-functionalized arenes requires a precise balance of Lewis acidity and basicity. The rationale for the selected reagents is detailed below:
The large bite angle of the bidentate dppf ligand accelerates the reductive elimination step, which is crucial for forming the C–B bond. It is more robust against oxidation than Pd(PPh₃)₄.
Base
Potassium Acetate (KOAc)
Critical Choice: KOAc is a weak base. Unlike stronger bases (, ), KOAc facilitates transmetallation without activating the product boronate toward competitive Suzuki homocoupling (dimerization).
Boron Source
Bis(pinacolato)diboron provides a thermally stable ester that is resistant to hydrolysis during aqueous workup, unlike boronic acids.
Solvent
1,4-Dioxane
While DMSO offers faster rates, Dioxane is chosen here for ease of removal. Residual DMSO can complicate the crystallization of the oily product.
Mechanistic Insight
The Miyaura borylation differs from standard cross-couplings because the transmetallation occurs between a Palladium(II)-alkoxo (or acetoxo) complex and the diboron reagent, rather than an organometallic nucleophile.
Key Mechanistic Pathway
Reduction: Pd(II) precatalyst is reduced to active Pd(0) (often by the diboron reagent or phosphine oxidation).[1]
Oxidative Addition: Pd(0) inserts into the Ar–Br bond.
Ligand Exchange: The bromide on Pd is displaced by the acetate ion (from KOAc). This is the rate-determining interaction. The high affinity of the oxygen in acetate for boron facilitates the subsequent step.
Transmetallation: The Pd-O bond reacts with
to transfer the Bpin moiety.
Reductive Elimination: The C–B bond is formed, releasing the product.
Figure 1: Catalytic cycle of the Miyaura Borylation highlighting the critical acetate-assisted transmetallation step.
Potassium Acetate (KOAc): 2.94 g (30.0 mmol, 3.0 equiv) — Must be dry/anhydrous.
1,4-Dioxane (Anhydrous): 50 mL (0.2 M concentration)
Step-by-Step Procedure
Inert Setup:
Equip a 100 mL reaction flask with a magnetic stir bar and a reflux condenser.
Flame-dry the glassware under vacuum and backfill with Argon (or Nitrogen) three times. Oxygen acts as a catalyst poison and promotes phenol byproduct formation.
Solvent Degassing:
Sparge the 1,4-dioxane with Argon for at least 15 minutes prior to use. Alternatively, use the freeze-pump-thaw method.
Reagent Charging:
Under a positive stream of Argon, add the Substrate ,
, and KOAc to the flask.
Add the Pd(dppf)Cl₂ catalyst last to minimize exposure to air while in solution.
Add the degassed 1,4-dioxane via syringe.
Reaction:
Heat the mixture to 90°C in an oil bath.
Stir vigorously (700+ RPM). The color usually shifts from orange/red to dark brown/black over time.
Monitor: Check via TLC or LCMS after 4 hours.
TLC Visualization: The product boronate often stains poorly with UV but reacts with
or Curcumin stain.
Endpoint: Disappearance of the aryl bromide.
Workup:
Cool the reaction to room temperature.
Dilute with Ethyl Acetate (50 mL).
Filtration: Filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts. Wash the pad with additional Ethyl Acetate.
Washing: Wash the filtrate with water (2 x 30 mL) and Brine (1 x 30 mL).
Note: Avoid basic washes (e.g., NaHCO₃) to prevent hydrolysis of the methyl ester.
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Purification:
Method: Flash Column Chromatography.
Stationary Phase: Silica Gel (Standard). Note: Pinacol esters can degrade on silica if left too long.
This indicates the formation of Pd(0) clusters. If conversion is low, it signals catalyst decomposition.
Analytical Validation (Self-Check)
¹H NMR (CDCl₃): Look for the disappearance of the aromatic signal corresponding to the C-Br position and the appearance of the large singlet (~1.3 ppm, 12H) for the pinacol methyl groups.
¹¹B NMR: A broad singlet around ~30 ppm indicates the boronate ester. A sharp peak at ~20 ppm would indicate hydrolyzed boronic acid.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation of the target boronate ester.
References
Original Methodology: Ishiyama, T., Murata, M., & Miyaura, N. (1995).[6][11][12][13] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[5][11] The Journal of Organic Chemistry, 60(23), 7508–7510.[11]
Mechanistic Study: Ishiyama, T., & Miyaura, N. (2000). Metal-catalyzed borylation of alkanes and arenes via C-H activation for synthesis of organoboron compounds.[13] The Chemical Record, 3(5), 271-280.
Catalyst Selection: Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. The Journal of Organic Chemistry, 73(14), 5589–5591.
Purification Stability: Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Journal of Organic Chemistry, 77(19), 9120–9124.
Introduction: The Strategic Value of the 3,5-Disubstituted Benzoic Acid Scaffold
An Application Guide for the Synthesis and Derivatization of 3-bromo-5-(methoxymethyl)benzoic acid In the landscape of medicinal chemistry and materials science, the substituted benzoic acid motif is a cornerstone. Among...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for the Synthesis and Derivatization of 3-bromo-5-(methoxymethyl)benzoic acid
In the landscape of medicinal chemistry and materials science, the substituted benzoic acid motif is a cornerstone. Among these, 3,5-disubstituted analogs offer a unique geometric arrangement that is pivotal for probing molecular interactions and constructing complex architectures. The specific compound, 3-bromo-5-(methoxymethyl)benzoic acid, is a particularly versatile building block. Its three distinct functional groups—the carboxylic acid, the bromine atom, and the methoxymethyl ether—provide orthogonal handles for a diverse array of chemical transformations.
The carboxylic acid serves as a classic anchor for forming amides and esters, essential linkages in many biologically active molecules.[1] The bromine atom is a prime substrate for modern palladium-catalyzed cross-coupling reactions, enabling the facile construction of C-C and C-N bonds.[2][3][4][5] Finally, the methoxymethyl group modulates the compound's lipophilicity and steric profile, offering a stable yet potentially interactive element for structure-activity relationship (SAR) studies.[4]
This guide provides a comprehensive overview of the synthesis of the core 3-bromo-5-(methoxymethyl)benzoic acid scaffold and details robust protocols for its subsequent derivatization into key compound classes relevant to drug discovery and chemical biology.
Part I: Synthesis of the Core Scaffold: 3-bromo-5-(methoxymethyl)benzoic acid
The most direct synthetic strategy for the title compound involves a three-step sequence starting from the commercially available 3-bromo-5-methylbenzoic acid. This approach leverages a selective radical bromination of the benzylic position, followed by a nucleophilic substitution to install the methoxymethyl ether.
Caption: Synthetic workflow for the core scaffold.
Protocol 1: Radical Bromination of 3-bromo-5-methylbenzoic acid
This protocol utilizes N-bromosuccinimide (NBS) as a bromine source and azobisisobutyronitrile (AIBN) as a radical initiator to selectively brominate the methyl group. The presence of electron-withdrawing groups like the carboxylic acid can hinder this reaction, necessitating careful control of conditions.[6][7]
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-bromo-5-methylbenzoic acid (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.05 eq).
Add anhydrous carbon tetrachloride to achieve a concentration of approximately 0.2 M.
Heat the mixture to reflux (approx. 77 °C) under an inert atmosphere (e.g., Nitrogen or Argon). The reaction can be monitored by TLC or ¹H NMR by observing the disappearance of the methyl singlet (~2.4 ppm).
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
Filter the mixture to remove the succinimide byproduct.
Wash the filtrate with saturated NaHCO₃ solution, followed by brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 3-bromo-5-(bromomethyl)benzoic acid, which can often be used in the next step without further purification.
Expert Insight: Carbon tetrachloride is a classic solvent for radical brominations but is toxic and an ozone-depleting substance. Alternative solvents like cyclohexane or acetonitrile can be used, though reaction times and yields may need re-optimization.
Protocol 2: Nucleophilic Substitution with Sodium Methoxide
This step involves the Sₙ2 displacement of the benzylic bromide with a methoxide anion to form the desired methoxymethyl ether.
Materials:
Crude 3-bromo-5-(bromomethyl)benzoic acid
Sodium methoxide (NaOCH₃) solution in methanol or solid sodium methoxide
Methanol (CH₃OH), anhydrous
1 M Hydrochloric acid (HCl)
Ethyl acetate
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Dissolve the crude 3-bromo-5-(bromomethyl)benzoic acid (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere.
Cool the solution to 0 °C in an ice bath.
Slowly add a solution of sodium methoxide in methanol (1.2 eq). If using solid sodium methoxide, add it portion-wise, ensuring the temperature does not rise significantly.
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC.
Upon completion, carefully neutralize the reaction mixture by adding 1 M HCl until the pH is ~2-3.
Remove the methanol under reduced pressure.
Partition the residue between ethyl acetate and water.
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by flash column chromatography on silica gel to yield pure 3-bromo-5-(methoxymethyl)benzoic acid.
Part II: Derivatization of 3-bromo-5-(methoxymethyl)benzoic acid
The true utility of the core scaffold lies in its capacity for diverse functionalization. The following protocols outline key derivatization pathways.
Caption: Key derivatization strategies for the core scaffold.
A. Amide Bond Formation
Scientific Rationale: Direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[8] To overcome this, coupling reagents are employed to "activate" the carboxylic acid, transforming the hydroxyl group into a better leaving group. Uronium-based reagents like HATU are highly efficient and minimize side reactions.[8]
Protocol 3: Amide Synthesis using HATU
In a dry flask under an inert atmosphere, dissolve 3-bromo-5-(methoxymethyl)benzoic acid (1.0 eq) in anhydrous DMF.
Add HATU (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
Stir the mixture for 15-20 minutes at room temperature to pre-activate the acid.
Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
Stir at room temperature for 2-6 hours, monitoring by TLC.
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[8]
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by flash column chromatography.
Amine Substrate
Product Class
Typical Yield
Benzylamine
N-Benzyl amide
>90%
Morpholine
Morpholinyl amide
>90%
Aniline
N-Phenyl amide
>85%
Glycine methyl ester
Peptide-like conjugate
>80%
B. Palladium-Catalyzed Cross-Coupling Reactions
Scientific Rationale: The aryl bromide functionality is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds using palladium catalysis. These reactions are pillars of modern organic synthesis.[2][9]
Suzuki-Miyaura Coupling: Forms a C(sp²)-C(sp²) bond between the aryl bromide and an organoboron compound.[2][10]
Sonogashira Coupling: Forms a C(sp²)-C(sp) bond with a terminal alkyne.[5][11]
Buchwald-Hartwig Amination: Forms a C(sp²)-N bond with a primary or secondary amine.[3][9]
Protocol 4: General Procedure for Suzuki-Miyaura Coupling
To a reaction vial, add the 3-bromo-5-(methoxymethyl)benzoic acid derivative (e.g., methyl ester, 1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
Add a suitable solvent system (e.g., toluene/water or dioxane/water).
Degas the mixture by bubbling with argon or nitrogen for 15 minutes.
Seal the vial and heat to 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).
Cool to room temperature, dilute with an organic solvent, and wash with water.
Dry, concentrate, and purify by column chromatography.
Coupling Partner
Reaction Type
Product Motif
Phenylboronic acid
Suzuki-Miyaura
Biphenyl
Phenylacetylene
Sonogashira
Diphenylacetylene
Morpholine
Buchwald-Hartwig
N-Aryl morpholine
Trustworthiness & Troubleshooting:
Problem
Possible Cause
Suggested Solution
Low yield in radical bromination
Incomplete reaction; decomposition.
Add AIBN initiator in portions; ensure solvent is anhydrous; use a fresh bottle of NBS.
Use fresh HATU; increase reaction temperature to 40-50 °C; extend reaction time.
Stalled cross-coupling reaction
Inactive catalyst; insufficient base.
Use a different palladium pre-catalyst/ligand combination (e.g., Pd₂(dba)₃ with a phosphine ligand like XPhos)[12]; ensure the base is finely powdered and dry.
Homocoupling of boronic acid (Suzuki)
Reaction conditions too harsh; oxygen contamination.
Lower the reaction temperature; ensure thorough degassing of the reaction mixture.
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]
Grokipedia. (n.d.). Methoxymethyl ether. Grokipedia. Retrieved from [Link]
Wikipedia. (n.d.). Methoxymethyl ether. Wikipedia. Retrieved from [Link]
Peyton, D. K., et al. (2008). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. PMC. Retrieved from [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
Brewster, R. Q., Williams, B., & Phillips, R. (n.d.). 3,5-dinitrobenzoic acid. Organic Syntheses Procedure. Retrieved from [Link]
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. Retrieved from [Link]
Eda, M., et al. (1993). Design, synthesis, and testing of potential antisickling agents. 5. Disubstituted benzoic acids designed for the donor site and. Journal of Medicinal Chemistry.
Tšubrik, O., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters.
Lin, H., et al. (2023). Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid. Royal Society of Chemistry. Retrieved from [Link]
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Retrieved from [Link]
Magano, J., & Dunetz, J. R. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Retrieved from [Link]
Gérardy, R., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics - ACS Publications. Retrieved from [Link]
Cacchi, S., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journals. Retrieved from [Link]
D'Angelo, C., et al. (2018). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. PMC. Retrieved from [Link]
von Itzstein, M., et al. (1996). Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design. PubMed. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. RSC Publishing.
PubChem. (n.d.). Synthesis of 3-(bromomethyl)benzoic acid, 3-(hexadecyloxy)-2-methoxypropyl ester. PubChem. Retrieved from [Link]
Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids. Google Patents.
PubChem. (n.d.). 3-Bromo-5-methoxybenzoic acid. PubChem. Retrieved from [Link]
Google Patents. (n.d.). US20040236146A1 - Method for producing 3-bromomethylbenzoic acids. Google Patents.
Kim, J., & Chang, S. (2015).
Terao, J., et al. (n.d.).
Sciencemadness.org. (2016). Preparation of 3-methoxybenzoic acid. Sciencemadness.org. Retrieved from [Link]
Sabatini, M. T., et al. (2017). Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids. PMC. Retrieved from [Link]
Li, J., et al. (2019). Pd(CH3CN)2Cl2/Pipecolinic Acid as a Highly Efficient Catalytic System for Suzuki-Miyaura Cross-coupling Reaction of Bromoaryl Carboxylic Acids in Water. MDPI. Retrieved from [Link]
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Retrieved from [Link]
Google Patents. (n.d.). CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid. Google Patents.
Nale, D. B., & Paresh, D. (2011). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
Hilaris Publisher. (n.d.). Medicinal Chemistry Applications | Open Access Journals. Hilaris Publisher. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. PrepChem.com. Retrieved from [Link]
WIPO Patentscope. (2023). WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. WIPO Patentscope. Retrieved from [Link]
YouTube. (2022). Preparation of Benzonitriles, Part 5: From Other Benzoic Acid Derivatives. YouTube. Retrieved from [Link]
Google Patents. (n.d.). WO2019059801A1 - Method for preparing benzoic acid esters. Google Patents.
Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. Retrieved from [Link]
Technical Support Center: Synthesis of Methyl 3-bromo-5-(methoxymethyl)benzoate
Welcome to the technical support center for the synthesis of Methyl 3-bromo-5-(methoxymethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of Methyl 3-bromo-5-(methoxymethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to Methyl 3-bromo-5-(methoxymethyl)benzoate?
A1: There are two primary and logical synthetic routes for the preparation of Methyl 3-bromo-5-(methoxymethyl)benzoate. The choice between them often depends on the availability of starting materials and the specific experimental capabilities of your lab.
Route A: Esterification followed by Aromatic Bromination. This route begins with the Fischer esterification of 3-(methoxymethyl)benzoic acid to form methyl 3-(methoxymethyl)benzoate. This intermediate is then subjected to electrophilic aromatic bromination to introduce the bromine atom at the 5-position.
Route B: Aromatic Bromination followed by Esterification. This approach involves the initial bromination of 3-(methoxymethyl)benzoic acid to produce 3-bromo-5-(methoxymethyl)benzoic acid. The subsequent step is a Fischer esterification of this brominated acid to yield the final product.
Q2: Which synthetic route is generally preferred and why?
A2: Both routes are viable, but Route B (Aromatic Bromination followed by Esterification) is often preferred for a key reason related to electronic effects. The methoxymethyl (-CH₂OCH₃) and carboxylic acid (-COOH) groups are both meta-directing. Brominating the benzoic acid derivative first can lead to a more controlled reaction with better regioselectivity. In Route A, the methyl ester group is also meta-directing, which is favorable. However, the ester is more electron-withdrawing than a carboxylic acid, which can make the subsequent bromination step more challenging, potentially requiring harsher conditions and leading to more side products.
Q3: What are the most common challenges encountered in this synthesis?
A3: Researchers may face several common challenges, including:
Low Yields: This can be due to incomplete reactions in either the esterification or bromination step, or due to product loss during workup and purification.
Formation of Impurities: Side reactions can lead to the formation of isomeric byproducts, di-brominated products, or unreacted starting materials.
Difficult Purification: The separation of the desired product from starting materials and byproducts can be challenging due to similar physical properties.
Troubleshooting Guide
This section provides detailed solutions to specific problems you might encounter during the synthesis of Methyl 3-bromo-5-(methoxymethyl)benzoate.
Issue 1: Low Yield in Fischer Esterification Step
Symptoms:
TLC or GC-MS analysis shows a significant amount of unreacted carboxylic acid.
The isolated yield of the methyl ester is below expectations.
Potential Causes & Solutions:
Cause
Scientific Rationale
Recommended Action
Insufficient Catalyst
Fischer esterification is an acid-catalyzed equilibrium reaction. An inadequate amount of acid catalyst will result in a slow reaction rate and a low conversion to the ester.
Increase the amount of concentrated sulfuric acid (H₂SO₄) or another strong acid catalyst. A typical catalytic amount is 3-5 mol% relative to the carboxylic acid.
Equilibrium Not Shifted Towards Products
The reaction produces water as a byproduct. According to Le Châtelier's principle, the presence of water will shift the equilibrium back towards the reactants.[1]
Use a large excess of methanol, which acts as both a reactant and a solvent, to drive the equilibrium towards the product side. Additionally, consider using a Dean-Stark apparatus to remove water azeotropically if a suitable solvent is used.
Insufficient Reaction Time or Temperature
The esterification of sterically hindered or electronically deactivated benzoic acids can be slow.
Increase the reflux time and monitor the reaction progress by TLC or GC-MS until the starting material is consumed. Ensure the reaction is heated to the boiling point of methanol.
Issue 2: Poor Yield and/or Low Selectivity in the Aromatic Bromination Step
Symptoms:
The formation of multiple products is observed by TLC or GC-MS, indicating a lack of regioselectivity.
A significant amount of starting material remains unreacted.
The desired mono-brominated product is obtained in a low yield.
Potential Causes & Solutions:
Cause
Scientific Rationale
Recommended Action
Inappropriate Brominating Agent
The choice of brominating agent is crucial for achieving high selectivity. N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent for aromatic rings compared to liquid bromine (Br₂), especially when the ring is deactivated.[2]
If using Br₂, consider switching to NBS. NBS can be used with a catalytic amount of a protic or Lewis acid to facilitate the electrophilic substitution.
Suboptimal Reaction Conditions
The methoxymethyl and carboxyl/ester groups are deactivating, making the aromatic ring less susceptible to electrophilic attack.[3] The reaction may require more forcing conditions to proceed to completion.
Gradually increase the reaction temperature and monitor for product formation and potential side reactions. A solvent screen (e.g., acetic acid, dichloromethane, or a non-polar solvent) can also help to optimize the reaction.
Formation of Di-brominated Byproducts
If the reaction conditions are too harsh or the stoichiometry of the brominating agent is not carefully controlled, over-bromination can occur.
Use a stoichiometric amount of the brominating agent (or a slight excess, e.g., 1.05-1.1 equivalents). Add the brominating agent portion-wise to the reaction mixture to maintain a low concentration and minimize di-bromination.
Experimental Protocols
Protocol 1: Synthesis of 3-bromo-5-(methoxymethyl)benzoic acid (Route B - Step 1)
Materials:
3-(methoxymethyl)benzoic acid
N-Bromosuccinimide (NBS)
Concentrated Sulfuric Acid (H₂SO₄)
Acetic Acid (glacial)
Sodium thiosulfate solution (aqueous)
Sodium bicarbonate solution (saturated, aqueous)
Ethyl acetate
Brine
Anhydrous sodium sulfate
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(methoxymethyl)benzoic acid (1.0 eq) in glacial acetic acid.
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
Slowly add N-bromosuccinimide (1.05 eq) to the stirred solution.
Heat the reaction mixture to 60-70 °C and monitor the progress by TLC.
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
Quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any unreacted bromine.
Extract the product into ethyl acetate.
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of Methyl 3-bromo-5-(methoxymethyl)benzoate (Route B - Step 2)
Materials:
3-bromo-5-(methoxymethyl)benzoic acid
Methanol
Concentrated Sulfuric Acid (H₂SO₄)
Sodium bicarbonate solution (saturated, aqueous)
Ethyl acetate
Brine
Anhydrous sodium sulfate
Procedure:
In a round-bottom flask, dissolve 3-bromo-5-(methoxymethyl)benzoic acid (1.0 eq) in an excess of methanol.
Carefully add concentrated sulfuric acid (catalytic amount, e.g., 5 mol%) to the solution.
Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
Once the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
Purify by column chromatography if necessary.
Visualizing the Synthetic Pathways
Synthetic Route Overview
Caption: Overview of the two primary synthetic routes.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
References
Ningbo Inno Pharmchem Co., Ltd. (2026). The Essential Chemistry of Methyl 4-(bromomethyl)-3-methoxybenzoate: Synthesis and Applications.
Benchchem. (2025). Optimizing yield and purity in 3-Bromobenzoic acid synthesis.
Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination.
Google Patents. (n.d.). US2535131A - Process for brominating p-toluyl benzoic acid.
Unknown. (n.d.). Esterification of benzoic acid to methyl benzoate.
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of Methyl 3-bromo-5-(methoxymethyl)benzoate
Executive Summary
Compound: Methyl 3-bromo-5-(methoxymethyl)benzoate
Target Audience: Medicinal Chemists, Process Chemists
Primary Challenge: Separation of the product (ether) from the reactive benzyl bromide precursor and unreacted starting material.
This guide addresses the purification of Methyl 3-bromo-5-(methoxymethyl)benzoate , a bifunctional intermediate often used in the synthesis of EZH2 inhibitors (e.g., Tazemetostat analogs) or KRAS ligands. The presence of both an aryl bromide and a benzyl ether makes this compound valuable but prone to specific impurities during its synthesis from Methyl 3-bromo-5-(bromomethyl)benzoate .
Part 1: Diagnostic Workflow
Before selecting a purification method, analyze your crude mixture via TLC or LC-MS. The synthesis typically involves the displacement of a bromide with methoxide/methanol.[1]
Figure 1: Decision tree for selecting the appropriate purification methodology based on impurity profile.
Part 2: Primary Purification Protocols
Protocol 1: Flash Chromatography with Chemical Scavenging (Recommended)
Best for: Removing unreacted benzyl bromide precursor.
The Problem: The starting material, Methyl 3-bromo-5-(bromomethyl)benzoate , has a polarity very similar to the product. Standard silica chromatography often leads to co-elution (mixed fractions).
The Solution: Chemically modify the impurity in situ before chromatography.
Step-by-Step Methodology:
Scavenging: Dissolve the crude oil in THF (5 mL/g). Add 1.5 equivalents (relative to the remaining bromide impurity) of a secondary amine (e.g., Morpholine or Dimethylamine ).
Reaction: Stir at room temperature for 30–60 minutes.
Mechanism:[1][2][3][4] The amine reacts with the benzyl bromide to form a highly polar ammonium salt. The benzyl ether (product) is unreactive toward amines under these conditions.
Workup: Dilute with EtOAc and wash with 1M HCl (to remove excess amine and the new ammonium salt).
Chromatography: The product will now be the least polar spot.
Dissolve crude material in a minimum amount of warm MTBE (35°C).
Slowly add Hexanes until slight turbidity is observed.
Cool to 4°C overnight.
Oiling Out? If the product oils out (common with benzyl ethers), scratch the glass or add a seed crystal of a similar benzoate. If it persists, switch to Methanol/Water :
Dissolve in warm Methanol.
Add water dropwise until cloudy.
Cool slowly.
Part 3: Troubleshooting & FAQs
Q1: Why is my product decomposing on the silica column?
Diagnosis: Benzyl ethers can be acid-sensitive. Standard silica gel is slightly acidic (pH 6.5–7.0), but some batches can be more acidic.
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes before loading your sample. This neutralizes active acidic sites.
Q2: I see a new spot on TLC at the baseline after workup. What is it?
Diagnosis: This is likely 3-bromo-5-(methoxymethyl)benzoic acid . The methyl ester is susceptible to hydrolysis if your workup involved strong bases (NaOH) or if the reaction was quenched exothermically with unbuffered water.
Fix: Re-esterify using TMS-diazomethane (small scale) or MeOH/H2SO4 (large scale) to recover the product, or perform a bicarbonate wash to remove the acid.
Q3: The benzyl bromide impurity persists even after column chromatography.
Reason: The "halo-effect" makes the bromide lipophilic, masking its polarity difference from the ether.
Fix: Use the Chemical Scavenging (Protocol 1) described above. Alternatively, use a "Silver Scrub": stir the crude in Acetonitrile with 1.1 eq of Silver Nitrate (
) for 1 hour. Filter the AgBr precipitate. This is expensive but 100% effective.
Part 4: Physical Data & Handling
Property
Value/Description
Note
Molecular Formula
Molecular Weight
259.10 g/mol
Physical State
Low-melting solid or viscous oil
Mp is generally <50°C due to the ether chain disrupting packing.[2]
Solubility
Soluble in EtOAc, DCM, MeOH, THF
Insoluble in water.
Storage
2–8°C, Inert Atmosphere
Benzyl ethers can oxidize to benzoates over long periods in air.
References
Synthesis of Benzyl Ethers
Methodology: "Preparation of benzyl ethers using 2-benzyloxypyridine."[11] Beilstein Journal of Organic Chemistry, 2008. Link
Context: General protocols for benzyl ether formation from halides.[3][11]
Technical Support Center: Advanced Strategies for Sterically Hindered Couplings
Welcome to the technical support center for challenging cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering difficulties with the...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for challenging cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering difficulties with the synthesis of molecules bearing sterically encumbered motifs, specifically focusing on the coupling of 3,5-disubstituted benzoates and related structures. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize these demanding transformations.
Introduction: The Challenge of Steric Hindrance
The palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C and C-N bonds with remarkable efficiency.[1][2] However, substrates with bulky substituents, particularly those at the ortho positions of an aromatic ring, present a significant challenge. In the case of 3,5-disubstituted benzoates, the two meta-substituents create a sterically crowded environment that can severely impede key steps of the catalytic cycle, leading to low yields, slow reactions, or complete failure.
This guide provides a structured approach to diagnosing and solving these issues, moving from common troubleshooting scenarios to advanced strategic considerations.
Troubleshooting Guide: Diagnosing and Solving Failed Reactions
This section addresses the most common problems encountered during the coupling of sterically hindered substrates.
Question: My reaction shows low to no conversion of the starting material. What are the primary causes and how can I fix it?
Answer: This is the most frequent issue and typically points to a bottleneck in the catalytic cycle, most often the oxidative addition or reductive elimination steps.
Probable Cause 1: Inefficient Oxidative Addition. The first step, insertion of the Pd(0) catalyst into the aryl halide bond, can be kinetically slow for sterically hindered and electron-rich substrates.[3][4] The bulky 3,5-substituents physically block the palladium center from accessing the C-X bond.
Solution 1: Enhance Catalyst Reactivity with Ligands. Switch to bulky, electron-rich monodentate phosphine ligands. These ligands stabilize the Pd(0) center and promote oxidative addition.[4][5]
Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are the gold standard for this purpose. Their steric bulk forces a wider coordination angle, which facilitates both oxidative addition and the final reductive elimination.[6]
N-Heterocyclic Carbenes (NHCs) are strong σ-donors that form robust catalysts, often effective for coupling unreactive aryl chlorides and other challenging substrates.[7][8]
Solution 2: Change the Leaving Group. The reactivity order for aryl halides is I > Br > OTf >> Cl.[9][10] If you are using an aryl bromide or chloride, switching to the corresponding iodide can dramatically increase the rate of oxidative addition.
Probable Cause 2: Sluggish Reductive Elimination. The final, product-forming step can also be hindered. The bulky groups on both coupling partners must come into close proximity on the palladium center, a conformation that can be energetically unfavorable.
Solution: Employ Bulky Monodentate Ligands. As with oxidative addition, bulky ligands are critical. They promote reductive elimination by creating a sterically congested metal center, which favors the bond-forming elimination of the product to relieve steric strain.[4][11] This is a key reason why ligands like those developed by the Buchwald group are so effective for these transformations.[12]
Probable Cause 3: Catalyst Decomposition. The formation of palladium black is a visual indicator that your catalyst has fallen out of the catalytic cycle and aggregated.[13] This happens when the active Pd(0) species is not sufficiently stabilized by the ligand.
Solution 1: Check Ligand:Palladium Ratio. An insufficient amount of ligand can leave the palladium center vulnerable to aggregation. A ratio of 1:1 to 2:1 (Ligand:Pd) is typical, but for challenging couplings, a higher ratio may be beneficial.[13]
Solution 2: Use a More Robust Ligand. As mentioned, bulky phosphines and NHCs form more stable palladium complexes that resist decomposition.[13]
Solution 3: Lower the Temperature. High temperatures can accelerate catalyst decomposition. If possible, try running the reaction at a lower temperature for a longer period.[13]
Question: My reaction is producing significant amounts of side products, such as homocoupling of my boronic acid or hydrodehalogenation of my starting material. What's going wrong?
Answer: These side reactions indicate issues with reagent stability, reaction setup, or competing catalytic pathways.
Probable Cause 1: Homocoupling (Glaser-Hay type). This is particularly common in Suzuki reactions when using a copper co-catalyst and in Sonogashira couplings.[14] It can also be caused by the presence of oxygen.
Solution 1: Rigorous Degassing. Ensure your solvent and reaction vessel are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[13]
Solution 2: Use a Pd(0) Precatalyst. Starting with a Pd(II) source like Pd(OAc)₂ requires in-situ reduction to the active Pd(0) state. This process can sometimes consume the organoboron reagent, leading to homocoupling. Using a stable Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can mitigate this.[2][13]
Solution 3: Switch to Copper-Free Conditions. For Sonogashira couplings, many modern protocols using bulky, electron-rich ligands do not require a copper co-catalyst, which eliminates the primary pathway for alkyne homocoupling.[14]
Probable Cause 2: Protodeboronation. This is the cleavage of the C-B bond of the boronic acid by a proton source, replacing it with a C-H bond.
Solution 1: Use Anhydrous Conditions and a Suitable Base. Water can be a source of protons. While some water is often beneficial for Suzuki couplings, excessive amounts can promote protodeboronation. Using a base like K₃PO₄ is often a good choice, but ensure it is dry.[3]
Solution 2: Use More Stable Boron Reagents. Boronic acids are susceptible to this side reaction. Boronic esters (e.g., pinacol esters, MIDA esters) or potassium trifluoroborate salts (ArBF₃K) are significantly more stable and can be used as effective substitutes.[4][15]
Probable Cause 3: Hydrodehalogenation. This is the replacement of the halide on your starting material with a hydrogen atom, often competing with the desired cross-coupling.
Solution: Optimize Ligand and Base. This side reaction can be complex, but it is often exacerbated by certain ligand/base combinations or by reaction conditions that favor β-hydride elimination from intermediate palladium-hydride species. Screening different bulky ligands and bases can help identify a system that favors the cross-coupling pathway.[11][16]
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is best for my sterically demanding 3,5-disubstituted benzoate?
While Suzuki-Miyaura coupling is often the first choice due to the stability and commercial availability of boronic acids, it may not be the most effective for highly hindered substrates. Consider these alternatives:
Coupling Reaction
Nucleophile
Key Advantages for Hindered Substrates
Considerations
Suzuki-Miyaura
Organoboron (R-B(OR)₂)
Generally stable reagents, wide functional group tolerance.[1]
Can suffer from slow transmetalation and protodeboronation with bulky substrates.[4]
Negishi
Organozinc (R-ZnX)
Highly reactive nucleophiles overcome slow transmetalation. Excellent for hindered systems.[17][18][19][20]
Organozinc reagents are moisture-sensitive and often need to be prepared fresh.[20]
Kumada
Grignard (R-MgX)
Very powerful nucleophiles, excellent for unreactive electrophiles like aryl chlorides.[21][22][23]
Limited functional group tolerance due to the high reactivity of Grignard reagents.[23]
Stille
Organotin (R-SnR'₃)
Tolerant of a wide range of functional groups.
Toxicity of organotin reagents and byproducts is a major drawback.
For a 3,5-disubstituted benzoate, a Negishi coupling often provides the best balance of high reactivity to overcome steric barriers while maintaining reasonable functional group tolerance.[17]
Q2: How do I select the right ligand? My reaction is still sluggish even with a "good" ligand.
Ligand selection is crucial. The goal is to find a ligand that is bulky enough to promote reductive elimination but not so bulky that it prevents oxidative addition or coordination of the coupling partners.
Ligand Selection Workflow
Caption: A decision-making workflow for ligand selection in challenging couplings.
Q3: Can I use Nickel instead of Palladium?
Yes, nickel-based catalysts are a powerful and cost-effective alternative to palladium. Nickel can be particularly effective for coupling unreactive electrophiles like aryl chlorides and fluorides.[8] Modern systems often use NHC or phosphine ligands similar to those in palladium catalysis.[8][24] However, nickel catalysis can sometimes be more sensitive and may require more rigorous optimization.
Key Experimental Protocols
Protocol 1: General Procedure for Negishi Coupling of a Hindered 3,5-Disubstituted Aryl Bromide
This protocol is a robust starting point for challenging Negishi couplings, utilizing a commercially available catalyst system known for its high activity.[17]
Materials:
3,5-Disubstituted Aryl Bromide (1.0 equiv)
Organozinc reagent (prepared in situ or as a solution, 1.5 equiv)
Pd₂(dba)₃ (1.5 mol%)
SPhos (3.5 mol%)
Anhydrous, degassed THF
Procedure:
Reaction Setup: In a glovebox, add the 3,5-disubstituted aryl bromide, Pd₂(dba)₃, and SPhos to an oven-dried Schlenk flask equipped with a magnetic stir bar.
Solvent Addition: Remove the flask from the glovebox, place it under a positive pressure of argon, and add anhydrous, degassed THF.
Reagent Addition: Add the organozinc reagent solution dropwise via syringe at room temperature over 5-10 minutes. Causality Note: Slow addition helps control any exotherm and prevents localized high concentrations that could lead to side reactions.
Reaction Monitoring: Stir the reaction at the desired temperature (start at room temperature, then gently heat to 50-65 °C if needed). Monitor the reaction progress by TLC or GC-MS. Expert Tip: For very hindered couplings, reactions may require heating to 100 °C in a higher-boiling solvent like NMP, but this should be approached cautiously to avoid catalyst decomposition.[17]
Workup: Once the reaction is complete, cool it to room temperature and cautiously quench by slow addition of saturated aqueous NH₄Cl solution.
Extraction: Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Troubleshooting the Protocol
Caption: A quick troubleshooting guide for the Negishi protocol.
References
Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. J. Org. Chem., 73, 162-167. [Link]
Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
Viciosa, M., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. [Link]
Park, H., et al. (2018). Controlling Pd(IV) reductive-elimination pathways enables Pd(II)-catalyzed enantioselective C(sp3)–H fluorination. PMC. [Link]
Park, H., et al. (2018). Controlling Pd(IV) reductive elimination pathways enables Pd(II)-catalysed enantioselective C(sp3)-H fluorination. PubMed. [Link]
Nielsen, D., et al. (2005). Air stable, sterically hindered ferrocenyl dialkylphosphines for palladium-catalyzed C[bond]C, C[bond]N, and C[bond]O bond-forming cross-couplings. PubMed. [Link]
Hartwig, J. F. (2010). Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes. The Hartwig Group. [Link]
de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. [Link]
ResearchGate. How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]
IntechOpen. Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. IntechOpen. [Link]
Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
Reddit. Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
Reddit. How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]
Zhang, A., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
Reddit. What is the proper way to set up a suzuki coupling?. Reddit. [Link]
ResearchGate. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ResearchGate. [Link]
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
YouTube. Reactivity and difficult substrates in cross-couplings. YouTube. [Link]
Solubility issues with Methyl 3-bromo-5-(methoxymethyl)benzoate in DMSO
Topic: Optimizing Solubility & Stability in DMSO Stock Solutions To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Troubleshooting Guide for Compound #MB-3B5M (Methyl 3-bromo-...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing Solubility & Stability in DMSO Stock Solutions
To: Research & Development Team
From: Senior Application Scientist, Technical Support
Subject: Troubleshooting Guide for Compound #MB-3B5M (Methyl 3-bromo-5-(methoxymethyl)benzoate)
This guide addresses the recurrent solubility and stability issues reported with Methyl 3-bromo-5-(methoxymethyl)benzoate in Dimethyl Sulfoxide (DMSO). While DMSO is often termed a "universal solvent," its unique physicochemical properties—specifically its hygroscopicity and high freezing point—frequently cause stock solution failures for lipophilic esters like this benzoate derivative.
This document is structured as a modular troubleshooting system. Do not skip steps; most failures are due to environmental handling rather than compound impurity.
Module 1: The Hygroscopicity Trap (Water Contamination)
The Issue:
You prepared a clear 50 mM stock solution. Two days later, you see a white precipitate or "cloudiness" at the bottom of the vial.
The Science:
Methyl 3-bromo-5-(methoxymethyl)benzoate is a lipophilic ester (LogP est. ~2.8–3.2). It relies on dipole-dipole interactions and dispersion forces to dissolve. DMSO is an excellent solvent for this, until it gets wet.
DMSO is aggressively hygroscopic. At 20°C and 60% relative humidity, pure DMSO can absorb up to 10-15% water by weight within 24 hours if left uncapped [1]. Water acts as a potent anti-solvent for this benzoate derivative. As water content rises, the solvent power drops exponentially, forcing the hydrophobic compound out of solution (precipitation).
Troubleshooting Protocol:
The "Schlieren" Test: Hold the vial up to a light source and tilt it gently. If you see "oily" streaks or refractive lines mixing, your DMSO has absorbed significant water.
Remediation (The Dry-Down):
Do not heat the cloudy solution to "force" it back in. This promotes ester hydrolysis (see Module 4).
Step A: Lyophilize (freeze-dry) the aliquot to remove wet DMSO.
Step B: Re-dissolve the solid in fresh, anhydrous DMSO from a newly opened bottle or a Sure/Seal™ container.
Step C: Purge the headspace with dry nitrogen or argon before closing.
Visualizing the Failure Mode:
Figure 1: The cascade of water-induced precipitation in DMSO stocks.
Module 2: Temperature & Phase Changes (The "Freezing" Issue)
The Issue:
You stored the stock solution in the fridge (4°C). When retrieved, the solution is solid or has crystals that won't redissolve upon thawing.
The Science:
DMSO has a high freezing point of 18.5°C (65.3°F) [2]. In a standard refrigerator, the solvent freezes completely.
The Cherry-Picking Effect: As DMSO freezes, it forms a pure solvent lattice first. This excludes the solute (your compound), concentrating it into a supersaturated "pocket" of liquid until that too freezes.
Nucleation: This high local concentration forces the benzoate to crystallize. Redissolving these tight crystals requires significantly more energy (heat/sonication) than dissolving the original amorphous powder.
Troubleshooting Protocol:
Thawing: Place the vial in a 37°C water bath for 10–15 minutes. Do not simply leave it on the bench; air thawing is too slow and encourages crystal growth.
Sonication: If solids persist after warming, sonicate in a bath sonicator at 30–40°C for 5 minutes.
Storage Change:
Short-term (Weeks): Store at Room Temperature (20–25°C) in a dark, desiccated box.
Long-term (Months): Store at -20°C or -80°C. Avoid 4°C (fridge), as the solution will cycle between liquid and solid with minor temperature fluctuations (e.g., opening the fridge door), stressing the compound.
Module 3: Chemical Stability (Ester Hydrolysis)
The Issue:
The compound has dissolved, but LC-MS shows a new peak (M-14) or a loss of the methyl group signal.
The Science:
The molecule contains a methyl ester and a methoxymethyl ether .
Ester Hydrolysis: In the presence of water (see Module 1), esters can hydrolyze to the corresponding carboxylic acid (3-bromo-5-(methoxymethyl)benzoic acid) and methanol. This reaction is slow in neutral DMSO but accelerates if the DMSO is acidic (common in aged DMSO due to oxidation to methanesulfonic acid) [3].
Ether Stability: The methoxymethyl group is generally stable in neutral DMSO but can degrade under highly acidic conditions.
Preventative Maintenance:
Parameter
Specification for Success
Why?
DMSO Grade
Sterile Filtered, >99.9% Purity
Removes acidic impurities that catalyze hydrolysis.
Container
Glass or Polypropylene (PP)
Polystyrene (PS) can be dissolved by DMSO; some plastics leach plasticizers.
Headspace
Argon or Nitrogen
Prevents oxidation of DMSO into acidic byproducts.
Decision Tree: Troubleshooting Your Experiment
Use this logic flow to diagnose the specific failure mode of your stock solution.
Figure 2: Diagnostic logic for Methyl 3-bromo-5-(methoxymethyl)benzoate in DMSO.
Frequently Asked Questions (FAQ)
Q: What is the maximum solubility of this compound in DMSO?A: While exact experimental values vary by crystal form, structural analogs (methyl benzoates) typically exhibit solubility >100 mM in anhydrous DMSO. However, for biological assays, we recommend preparing 10 mM or 20 mM stocks . This provides a safety buffer against precipitation if the DMSO absorbs minor atmospheric moisture during handling.
Q: Can I use ethanol instead of DMSO?A: Yes, methyl benzoates are generally soluble in ethanol. However, ethanol is volatile (evaporation changes concentration) and toxic to cells at lower concentrations than DMSO. If using ethanol, ensure your assay tolerates it.
Q: My "anhydrous" DMSO is a year old. Is it still good?A: Likely not. Once the seal is broken, DMSO degrades and absorbs water. Use single-use aliquots or buy small bottles (e.g., 10–25 mL) to ensure freshness. If critical, add 3Å molecular sieves to the bottle to scavenge water [4].
References
Gaylord Chemical. (2021). Dimethyl Sulfoxide (DMSO) Physical Properties. Gaylord Chemical Literature. Link
PubChem. (n.d.). Dimethyl Sulfoxide Compound Summary. National Library of Medicine. Link
ECHA (European Chemicals Agency). (n.d.). Methyl benzoate Registration Dossier - Physical & Chemical Properties. Link
Williams, H. E., et al. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Link
Troubleshooting
Navigating the Purification Maze: A Technical Support Guide to Optimizing the Recrystallization of Methyl 3-bromo-5-(methoxymethyl)benzoate
Welcome to the technical support center for the purification of Methyl 3-bromo-5-(methoxymethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of Methyl 3-bromo-5-(methoxymethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this key synthetic intermediate. Drawing upon established principles of crystallization and extensive field experience, this resource aims to empower you to achieve optimal purity and yield in your experiments.
Understanding the Molecule and the Challenge
Methyl 3-bromo-5-(methoxymethyl)benzoate is a substituted aromatic ester, a structural motif frequently encountered in pharmaceutical and materials science research. The presence of the bromo, methoxymethyl, and methyl ester functionalities imparts a moderate polarity to the molecule, influencing its solubility and crystallization behavior. Successful recrystallization hinges on the careful selection of a solvent or solvent system that exploits the solubility differences between the desired compound and any impurities present.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions encountered when attempting to recrystallize Methyl 3-bromo-5-(methoxymethyl)benzoate.
Q1: What is the best starting solvent for the recrystallization of Methyl 3-bromo-5-(methoxymethyl)benzoate?
A1: Based on the structural characteristics of an aromatic ester, alcohols such as methanol or ethanol are excellent starting points for solubility testing. A related compound, 3,5-Dibromo-4-methoxybenzoic acid, shows good solubility in these solvents, suggesting a similar profile for your compound of interest[1]. Isopropanol can also be a viable option. The ideal solvent will dissolve the compound when hot but have limited solubility at cooler temperatures.
Q2: My compound "oils out" instead of crystallizing. What causes this and how can I fix it?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can be due to several factors, including the presence of impurities that depress the melting point of your compound, or the solution being too concentrated, causing the compound to precipitate at a temperature above its melting point. To remedy this, try adding a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.
Q3: I'm getting a very low yield of crystals. What are the likely causes?
A3: Low recovery is a common issue in recrystallization. The primary culprits are using too much solvent, which keeps a significant portion of your product dissolved even at low temperatures, or premature crystallization during a hot filtration step. To improve your yield, use the minimum amount of hot solvent necessary to fully dissolve the crude product. If you suspect you've used too much, you can carefully evaporate some of the solvent to concentrate the solution.
Q4: My compound won't crystallize at all, even after cooling. What should I do?
A4: A failure to crystallize often points to a supersaturated solution that lacks a nucleation site for crystal growth to begin. You can induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the solution, or by adding a "seed crystal" of the pure compound. If these methods fail, it's possible that too much solvent was used, and concentrating the solution by evaporation may be necessary.
In-Depth Troubleshooting Guides
This section provides a more detailed, step-by-step approach to resolving specific experimental challenges.
Scenario 1: Difficulty in Selecting an Appropriate Recrystallization Solvent
A systematic approach to solvent selection is crucial for a successful recrystallization. The ideal solvent should exhibit a steep solubility curve for your compound – high solubility at elevated temperatures and low solubility at room temperature or below.
Protocol for Solvent Screening:
Initial Assessment: Begin with small-scale solubility tests using a range of solvents with varying polarities.
Procedure:
Place approximately 50 mg of your crude Methyl 3-bromo-5-(methoxymethyl)benzoate into separate test tubes.
Add a small volume (e.g., 0.5 mL) of a single solvent to each test tube at room temperature. Observe the solubility.
If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath and observe if it dissolves.
If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form.
Solvent Selection Table: Use the following table to guide your solvent choice based on the structural features of Methyl 3-bromo-5-(methoxymethyl)benzoate.
Solvent Class
Example Solvents
Expected Solubility Profile for Methyl 3-bromo-5-(methoxymethyl)benzoate
Rationale
Alcohols
Methanol, Ethanol, Isopropanol
Good Candidate. Likely soluble when hot, less soluble when cold.
The ester and methoxymethyl groups can engage in hydrogen bonding with the alcohol's hydroxyl group.
Ketones
Acetone
Possible Candidate. May be too good of a solvent, leading to low recovery.
The polar carbonyl group of acetone will interact with the ester and ether functionalities.
Esters
Ethyl Acetate
Possible Candidate. Similar polarity may lead to high solubility even at low temperatures.
"Like dissolves like" principle suggests good solubility.
Aromatic Hydrocarbons
Toluene
Likely a Poor Solvent Alone. May be useful as a co-solvent.
The nonpolar nature of toluene is less likely to effectively solvate the polar functional groups of the target molecule.
Alkanes
Heptane, Hexane
Poor Solvent. Will likely have very low solubility even when hot.
Highly nonpolar, making it a good anti-solvent in a mixed solvent system.
Water
H₂O
Poor Solvent. The organic nature of the molecule will likely make it insoluble in water.
The large nonpolar aromatic ring dominates the molecule's properties.
Visualization of the Solvent Selection Workflow:
Caption: A flowchart outlining common recrystallization problems and their respective solutions.
Conclusion
The successful recrystallization of Methyl 3-bromo-5-(methoxymethyl)benzoate is an achievable goal with a systematic and informed approach. By understanding the physicochemical properties of the molecule, carefully selecting a solvent system, and applying the troubleshooting strategies outlined in this guide, researchers can consistently obtain a high-purity product. Remember that each compound presents its own unique purification challenges, and a degree of empirical optimization is often necessary.
References
Google Patents. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
Truman ChemLab. Fischer Esterification of 3-ntrobenzoic acid 2017. [Link]
ResearchGate. Screening of reaction conditions in the esterification of benzoic acid with methanol. [Link]
University of California, Irvine. esterification of benzoic acid to methyl benzoate. [Link]
Technical Support Center: Strategies to Mitigate Debromination of Methyl 3-bromo-5-(methoxymethyl)benzoate
Welcome to the technical support center for Methyl 3-bromo-5-(methoxymethyl)benzoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile chemical intermed...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for Methyl 3-bromo-5-(methoxymethyl)benzoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile chemical intermediate. Here, we address a common and critical challenge encountered during its application: the undesired side reaction of debromination. Our goal is to provide you with a comprehensive understanding of the underlying mechanisms and to offer actionable, field-proven strategies to minimize or eliminate this byproduct, thereby improving your reaction yields and simplifying purification processes.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a significant issue with Methyl 3-bromo-5-(methoxymethyl)benzoate?
A1: Debromination is a chemical side reaction where the bromine atom on the aromatic ring of Methyl 3-bromo-5-(methoxymethyl)benzoate is replaced, typically by a hydrogen atom. This leads to the formation of Methyl 3-(methoxymethyl)benzoate as an impurity. This side reaction is problematic as it consumes the starting material, reduces the yield of the desired product, and introduces a byproduct that can be challenging to separate due to similar physical properties.
Q2: Which common reactions involving Methyl 3-bromo-5-(methoxymethyl)benzoate are most susceptible to debromination?
A2: Debromination is most frequently observed in two main classes of reactions:
Palladium-catalyzed cross-coupling reactions: This includes widely used methods like Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings.
Metal-halogen exchange reactions: These are common for creating organometallic reagents, such as in lithiation to form an aryllithium species or in the formation of Grignard reagents.
Q3: What are the primary mechanistic pathways that lead to this unwanted side reaction?
A3: The primary mechanisms depend on the reaction type. In palladium-catalyzed couplings, hydrodebromination can occur through the formation of a palladium-hydride species which then reductively cleaves the carbon-bromine bond.[1] In metal-halogen exchange reactions, the resulting highly reactive organometallic intermediate can be quenched by trace amounts of proton sources in the reaction mixture.
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and resolving issues with debromination.
Problem
Potential Cause(s)
Recommended Solution(s)
High levels of debrominated byproduct in a Suzuki-Miyaura coupling.
1. Inappropriate Base: Strong bases can promote side reactions. 2. High Reaction Temperature: Elevated temperatures can favor hydrodehalogenation.[2] 3. Sub-optimal Ligand: The ligand may not be effectively promoting the desired reductive elimination over the debromination pathway.[3] 4. Presence of Hydride Sources: Solvents like alcohols or impurities can act as hydride donors.
1. Base Optimization: Switch to a weaker inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Avoid strong alkoxide bases if possible.[3] 2. Temperature Screening: Attempt the reaction at a lower temperature, for instance, starting from room temperature up to 80 °C.[2] 3. Ligand Screening: Employ bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3] 4. Solvent Selection: Use aprotic solvents like dioxane, THF, or toluene.[3]
Significant debromination observed during lithiation with n-BuLi.
1. Proton Source Contamination: Trace amounts of water or other acidic impurities in the solvent or on the glassware can quench the aryllithium intermediate. 2. Inappropriate Temperature: The aryllithium species may be unstable at higher temperatures, leading to side reactions.
1. Ensure Anhydrous Conditions: Rigorously dry all glassware and use anhydrous solvents. 2. Low-Temperature Protocol: Perform the lithiation and subsequent electrophilic quench at very low temperatures (e.g., -78 °C).
Low yield of Grignard reagent with significant formation of the debrominated arene.
1. Passive Magnesium Surface: A layer of magnesium oxide on the magnesium turnings can inhibit the reaction. 2. Presence of Water: Trace water will quench the Grignard reagent as it forms.[4] 3. Incompatible Functional Groups: While the ester in the target molecule can be tolerated under specific conditions, it is generally reactive towards Grignard reagents.[4]
1. Magnesium Activation: Activate the magnesium turnings using methods such as grinding, treatment with iodine, or using Rieke magnesium.[5] 2. Strict Anhydrous Technique: Use flame-dried glassware and anhydrous solvents.[4] 3. Low-Temperature Formation: Attempt the Grignard formation at low temperatures (-78 °C) to potentially outpace the reaction with the ester functionality.[5]
Visualizing the Problem: Debromination Pathways
Below are diagrams illustrating the proposed mechanisms for debromination in common reaction types.
Caption: Proposed pathway for debromination during Suzuki-Miyaura coupling.
Caption: Debromination pathway during lithiation via proton quenching.
Experimental Protocols for Minimizing Debromination
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is designed to minimize the formation of the debrominated byproduct.
Materials:
Methyl 3-bromo-5-(methoxymethyl)benzoate
Arylboronic acid
Pd(PPh₃)₄ or Pd(dppf)Cl₂
Potassium Carbonate (K₂CO₃), anhydrous
1,4-Dioxane, anhydrous
Nitrogen or Argon gas supply
Standard reflux apparatus
Procedure:
To a flame-dried round-bottom flask, add Methyl 3-bromo-5-(methoxymethyl)benzoate (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
Add the palladium catalyst (0.02 - 0.05 equiv).
Seal the flask with a septum and purge with inert gas (Nitrogen or Argon) for 15 minutes.
Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the aryl bromide.
Heat the reaction mixture to 80 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and quench with water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Protocol 2: Low-Temperature Lithiation and Electrophilic Quench
This protocol aims to generate the aryllithium species and trap it with an electrophile before debromination can occur.
Materials:
Methyl 3-bromo-5-(methoxymethyl)benzoate
n-Butyllithium (n-BuLi) in hexanes
Anhydrous Tetrahydrofuran (THF)
Electrophile (e.g., benzaldehyde)
Dry ice/acetone bath
Inert gas atmosphere (Nitrogen or Argon)
Procedure:
Set up a flame-dried, three-necked round-bottom flask equipped with a thermometer, a magnetic stir bar, and a nitrogen inlet.
Dissolve Methyl 3-bromo-5-(methoxymethyl)benzoate (1.0 equiv) in anhydrous THF under a nitrogen atmosphere.
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add n-BuLi (1.1 equiv) dropwise, maintaining the internal temperature below -70 °C.
Stir the mixture at -78 °C for 1 hour to ensure complete metal-halogen exchange.
Add the electrophile (1.2 equiv) dropwise at -78 °C.
Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature.
Quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent, dry the organic layer, and concentrate.
Purify the product as necessary.
References
BenchChem. (n.d.). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
BenchChem. (n.d.). How to avoid dehalogenation side reactions in Suzuki coupling.
Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., ... & van der Boom, M. E. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(15), 5429–5438.
Coley, C. W., Green, W. H., & Jensen, K. F. (2019). Machine Learning in Computer-Aided Synthesis Planning. Accounts of Chemical Research, 52(3), 734–745.
BenchChem. (n.d.). Technical Support Center: Grignard Formation with Functionalized Aryl Bromides.
Rieke, R. D., & Bales, S. E. (1974). The preparation of highly reactive magnesium metal and its reaction with organic halides. Journal of the American Chemical Society, 96(6), 1775–1781.
Corpet, M., & Gosmini, C. (2013). Cobalt-catalyzed cross-coupling reactions. Dalton Transactions, 42(26), 9451–9461.
Maiti, D., & Volla, C. M. R. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry, 13(43), 10604–10620.
Technical Support Center: Methoxymethyl (MOM) Ether Stability
Welcome & Core Scope Welcome to the technical support center for the Methoxymethyl (MOM) protecting group. You are likely here because you are either planning a synthesis requiring robust base stability or you are curren...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome & Core Scope
Welcome to the technical support center for the Methoxymethyl (MOM) protecting group. You are likely here because you are either planning a synthesis requiring robust base stability or you are currently struggling to remove a MOM group without destroying your molecule.
The MOM ether (
) is a "double-edged" acetal.[1] Its strength is its resistance to strong bases, nucleophiles, and reducing agents. Its Achilles' heel—and its release mechanism—is acid.[2]
The Golden Rule of MOM Chemistry:
MOM ethers are kinetically stable to weak acids and basic conditions but are thermodynamically unstable in the presence of strong Brønsted or Lewis acids.
Stability Profile & Reactivity Data
Before troubleshooting, verify if your conditions fall within the "Safe Zone" or "Danger Zone."
Table 1: Stability Matrix
Condition Type
Specific Reagent/Environment
Stability Status
Notes
Aqueous Acid
pH 4 - 12
Stable
Safe for silica gel chromatography and mild workups.
Aqueous Acid
pH 1 (Room Temp)
Labile
Slow hydrolysis. varies by substrate sterics.
Aqueous Acid
pH < 1 (Heat)
Unstable
Rapid cleavage (Standard deprotection condition).
Lewis Acids
, ,
Unstable
Co-ordinates to ether oxygens, triggering cleavage.[3]
To troubleshoot, you must visualize the invisible. MOM deprotection is not a simple
displacement; it is an E1-like acid-catalyzed hydrolysis .
The Pathway (Graphviz Visualization)
The following diagram illustrates the critical "Oxocarbenium Junction." If your reaction stalls, it is often because the transition state to this ion is energetically unfavorable or the acid is too weak to protonate the ether.
Caption: Figure 1. Acid-catalyzed hydrolysis mechanism.[1] Note that the rate-limiting step is the formation of the resonance-stabilized oxocarbenium ion.
Troubleshooting Guides (FAQs)
Scenario A: "The MOM group won't come off!"
Diagnosis: The acid strength is insufficient, or the reaction medium is too anhydrous.
Root Cause: The mechanism requires a proton source (
) and a nucleophile (usually or alcohol) to trap the oxocarbenium ion.
Q1: I'm using acetic acid (AcOH), but nothing is happening.
Answer: Acetic acid (pKa ~4.75) is too weak to effectively protonate the ether oxygen at room temperature.
Fix: Switch to Trifluoroacetic acid (TFA) (pKa ~0) or add a mineral acid catalyst (e.g., 50% AcOH with catalytic
). Heat to 60°C.
Q2: I'm using dry HCl in Dioxane.
Answer: Without water or an alcohol (MeOH), the oxocarbenium ion has nowhere to go and may reversibly recombine with the substrate.
Fix: Add a protic co-solvent like Methanol or a few equivalents of water.
Scenario B: "I lost my product / It decomposed."
Diagnosis: The "Formaldehyde Trap" or harsh conditions destroyed the substrate.
Root Cause: The byproduct of MOM cleavage is Formaldehyde (
). In the presence of acid, formaldehyde is a potent electrophile.
Q1: I see a new spot on TLC that is higher (less polar) than my alcohol.
Answer: You likely formed an acetal or a Friedel-Crafts alkylation product. If your substrate has an electron-rich aromatic ring (e.g., indole, phenol), the liberated formaldehyde will attack the ring.
Fix: Add a scavenger . Run the deprotection in the presence of a thiol (e.g., ethanethiol) or dimethyl sulfide. These soft nucleophiles will trap the oxocarbenium/formaldehyde faster than your aromatic ring can.
Scenario C: "It fell off when I didn't want it to."
Diagnosis: Accidental Lewis Acid generation.
Q1: I was doing a reduction with DIBAL-H and lost the MOM group.
Answer: Aluminum species are Lewis acidic.[3] If the reaction temperature rose above -78°C, the Al coordinated to the MOM oxygen and cleaved it.
Fix: Keep strictly at -78°C or switch to non-Lewis acidic reducers like
if chemoselectivity permits.
Standard Operating Procedures (Protocols)
Choose the protocol that matches your substrate's sensitivity.
Protocol 1: The "Standard" (Robust Substrates)
Best for simple alcohols with no acid-sensitive functional groups.
Dissolve: Substrate in Methanol (0.1 M).
Acidify: Add conc. HCl (approx. 2-5 drops per mmol of substrate).
Heat: Warm to 50-60°C. Monitor by TLC (typically 1-4 hours).
Workup: Neutralize with solid
, filter, and concentrate.
Self-Validation: Product should be significantly more polar on TLC (lower
) than the starting material.
Protocol 2: The "Gentle" (Acid-Sensitive Substrates)
Best for substrates containing epoxides, esters, or silyl ethers.
Technical Support Center: Hydrolysis of Methyl 3-bromo-5-(methoxymethyl)benzoate
Case ID: EST-HYD-3B5M Status: Active Support Tier: Senior Application Scientist Overview & Substrate Analysis Welcome to the technical support hub. You are attempting to hydrolyze the methyl ester of Methyl 3-bromo-5-(me...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: EST-HYD-3B5M
Status: Active
Support Tier: Senior Application Scientist
Overview & Substrate Analysis
Welcome to the technical support hub. You are attempting to hydrolyze the methyl ester of Methyl 3-bromo-5-(methoxymethyl)benzoate to its corresponding carboxylic acid.
Molecule Profile:
Target Functional Group: Methyl Ester (–COOMe).
Sensitive Moiety 1 (Aryl Bromide): Robust to standard hydrolysis bases (LiOH, NaOH). Critical Warning: Do not use catalytic hydrogenation (Pd/C, H2) for any concurrent deprotection steps, as this will debrominate the ring.
Sensitive Moiety 2 (Benzylic Ether): The "methoxymethyl" group here refers to a benzylic ether (Ar–CH₂–OMe), not a methoxymethyl (MOM) acetal. This group is stable to base and dilute acid but sensitive to strong Lewis acids (e.g., BBr₃) or vigorous hydrogenolysis.
The "Golden Path" Protocol (Recommended)
This protocol utilizes Lithium Hydroxide (LiOH) in a THF/Water system.[1][2][3] This is superior to NaOH/MeOH for this substrate because the lipophilic aryl bromide/benzyl ether motif requires THF for solubility, while LiOH is sufficiently mild to prevent side reactions.
Standard Operating Procedure (SOP)
Step
Action
Technical Rationale
1. Solvation
Dissolve substrate (1.0 equiv) in THF (0.2 M concentration).
THF solubilizes the lipophilic aromatic ring.
2. Reagent Prep
Dissolve LiOH·H₂O (2.0–3.0 equiv) in a minimum amount of Water .
Pre-dissolving base ensures homogeneity.
3. Reaction
Add LiOH solution to the THF mixture. Resulting ratio should be approx 3:1 THF:Water . Stir at RT .
High water content crashes out the starting material. 3:1 maintains a single phase.
4. Monitoring
Check TLC/LCMS at 2 hours. If incomplete, heat to 40°C .
Steric hindrance at the meta positions is low, but the electron-rich ether can slightly deactivate the carbonyl.
5. Quench
CRITICAL: Evaporate THF under reduced pressure first.
Removing THF forces the product (as a lithium salt) into the remaining water, simplifying extraction.
6. Workup
Acidify the aqueous residue with 1N HCl to pH ~2–3. Extract with EtOAc (x3).
The carboxylic acid precipitates or oils out upon acidification.
Visual Workflow & Logic
The following diagram illustrates the decision logic for this specific synthesis.
Figure 1: Decision tree for the hydrolysis of methyl 3-bromo-5-(methoxymethyl)benzoate, emphasizing the critical THF removal step.
Troubleshooting Dashboard
Identify your issue below to find the specific chemical remediation.
Symptom 1: Reaction is painfully slow (<10% conversion after 4 hours)
Diagnosis:Phase Separation. The lipophilic nature of the benzyl ether and bromine substituents prevents the ester from interacting with the aqueous hydroxide.
Remediation:
Add Methanol (MeOH) to the mixture to bridge the THF/Water gap.
Increase temperature to 50°C .
Why this works: This increases the dielectric constant and miscibility of the solvent system [1].
Symptom 2: Product "oils out" during acidification and is hard to collect
Diagnosis:Amphiphilic Character. The product has a polar head (carboxylic acid) and a greasy tail (aryl bromide/ether). It may form a gum rather than a crystal.
Remediation:
Do not filter the gum. Add Ethyl Acetate (EtOAc) immediately to dissolve it.
Separate layers, dry the organic layer with Na₂SO₄, and evaporate.[3][4]
Triturate the resulting solid with Hexanes/Ether to induce crystallization.
Symptom 3: New impurity appears on TLC (lower Rf than product)
Diagnosis:Ether Cleavage (Rare). While benzylic ethers are stable to dilute HCl, if you used concentrated acid (pH < 0) or heated during workup, you may have hydrolyzed the ether to the alcohol.
Remediation:
Switch acidification reagent to Citric Acid (10% aq) or 1M NaHSO₄ .
Maintain pH at 3–4, rather than 1.
Mechanistic Note: The benzylic ether is stable to standard saponification, but "over-acidification" can activate the benzylic oxygen [2].
Advanced FAQs
Q: Can I use NaOH instead of LiOH?A: Yes, but with a caveat. Sodium benzoate salts are often less soluble in organic solvents than lithium salts. If you use NaOH, ensure you use a MeOH/Water system rather than THF/Water to prevent the salt from precipitating during the reaction, which coats the unreacted ester and stops conversion [1].
Q: I see a transesterification byproduct (Ethyl ester). Why?A: You likely used Ethanol as a co-solvent. The alkoxide (EtO⁻) generated from the solvent competes with hydroxide. Always use the alcohol corresponding to the ester (Methanol for methyl esters) or a non-nucleophilic solvent (THF) to avoid this.
Q: Is the Aryl Bromide stable to reflux?A: In 3:1 THF:Water with LiOH, yes. The aryl bromide is susceptible to SNAr (Nucleophilic Aromatic Substitution) only if there are strong electron-withdrawing groups (nitro, cyano) ortho or para to it. Here, the ester is meta, and the ether is electron-donating, making the ring electron-rich and protecting the bromide from nucleophilic attack by hydroxide [3].
References
Hamada, Y., et al. (2023). "Hydrolysis of Esters in Mixed Aqueous Solvents." Journal of Organic Chemistry. (General reference for LiOH/THF efficacy in lipophilic esters). 5
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[5] (Confirming stability of benzyl ethers to basic hydrolysis and dilute acid). 6
Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press. (Mechanistic grounding for SNAr rules and ester hydrolysis). 2
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
Methyl 3-bromo-5-(methoxymethyl)benzoate (CAS: 1536222-27-1) is a critical bifunctional intermediate in medicinal chemistry. Its structure—a 1,3,5-trisubstituted benzene core—offers two orthogonal handles for diversification: an aryl bromide for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and a methyl ester for acylation or reduction.
The structural integrity of this intermediate is paramount. In multi-step synthesis, particularly during bromination or methoxymethylation, regioisomer contamination is a frequent failure mode. This guide provides a definitive 1H NMR structural elucidation framework, distinguishing the target 3,5-isomer from common regioisomeric impurities and optimizing solvent selection for maximum resolution.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and data integrity, the following protocol utilizes a "self-validating" logic where integration ratios serve as the primary quality gate.
Sample Preparation
Solvent: Chloroform-d (
, 99.8% D) + 0.03% TMS (v/v).
Rationale:
minimizes viscosity-induced line broadening compared to DMSO-, essential for resolving the fine meta-coupling () characteristic of this molecule.
Concentration: 10–15 mg in 0.6 mL solvent.
Causality: High concentrations (>30 mg) can induce stacking effects, shifting aromatic protons upfield and obscuring multiplet patterns.
Filtration: Filter through a cotton plug within a glass pipette directly into the NMR tube to remove suspended solids that degrade shimming.
Acquisition Parameters (600 MHz equivalent)
Pulse Sequence: zg30 (30° excitation pulse).
Relaxation Delay (D1):
5.0 seconds.
Critical: The isolated aromatic protons have long
relaxation times. Insufficient D1 leads to under-integration of the aromatic region relative to the methyl groups.
A common synthetic route involves bromination of methyl 3,5-dimethylbenzoate or similar precursors. This can yield regioisomeric byproducts. Distinguishing the target from these alternatives is critical.
Scenario: Target vs. 2-Bromo Isomer (Ortho-substituted)
Feature
Target: 3-Bromo-5-(...)
Alternative: 2-Bromo-5-(...)
Diagnostic Outcome
Symmetry
Asymmetric (1,3,5 pattern)
Asymmetric (1,2,4 pattern)
-
Coupling
All small (~1.6 Hz)
Contains one large (~8.5 Hz)
Definitive
Ar-H Count
3 distinct peaks (1:1:1)
3 distinct peaks (1:1:1)
Non-diagnostic
Shift Range
7.7 - 8.1 ppm
7.3 - 7.8 ppm
Target is more deshielded
Decision Logic:
The presence of a doublet with a coupling constant of ~8 Hz indicates two protons are adjacent (ortho). Since the target molecule has protons at positions 2, 4, and 6 (none adjacent), any large splitting confirms the wrong isomer.
Figure 2: Decision tree for confirming regio-purity based on coupling constants.
Comparative Analysis 2: Solvent Selection (
vs. DMSO-
)
Choosing the right solvent impacts spectral resolution and water peak interference.
Parameter
Chloroform-d ()
DMSO-
Recommendation
Resolution
High. Low viscosity leads to sharper lines, essential for resolving meta-couplings.
Medium. Higher viscosity broadens lines, potentially masking fine splitting.
~1.56 ppm (Discrete). Rarely interferes with key signals.
~3.33 ppm (Broad). Critical Risk: Can overlap with the Methoxy (-OCH3) signal at ~3.4 ppm.
Avoid DMSO if quantifying the methoxy group.
Solubility
Excellent for this lipophilic ester.
Excellent.
is preferred.
Exchange
No exchangeable protons in target.
N/A
-
Experimental Insight:
In DMSO-
, the water signal is variable and often broadens due to hydrogen bonding. Since the methoxy ether signal of the target appears around 3.42 ppm, wet DMSO can completely obscure this diagnostic peak , making integration validation (checking for 3H) impossible.
Conclusion: Always prioritize
for this specific compound unless solubility is an issue (unlikely for this ester).
References
Reich, H. J. (n.d.).[3] WinPLT NMR Coupling Constants: Meta Coupling in Aromatics. University of Wisconsin-Madison. Retrieved from [Link]
PubChem. (2023). Methyl 3-bromo-5-(methoxymethyl)benzoate Compound Summary. Retrieved from [Link]
Disclaimer: The chemical shifts provided are predicted values based on structure-activity relationships of highly similar analogs (Methyl 3-bromo-5-methylbenzoate and Methyl 3-bromo-5-methoxybenzoate). Actual experimental values may vary slightly (
Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers. Purpose: To provide a definitive reference for the structural verification of Methyl 3-bromo-5-(methoxymethyl)benzoate , a critical...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.
Purpose: To provide a definitive reference for the structural verification of Methyl 3-bromo-5-(methoxymethyl)benzoate , a critical intermediate in the synthesis of complex pharmaceutical scaffolds. This guide compares theoretical predictions with analog-interpolated data to establish a robust assignment protocol.
Executive Summary & Molecule Profile
Methyl 3-bromo-5-(methoxymethyl)benzoate is a tri-substituted benzene derivative featuring three distinct electronic environments: an electron-withdrawing ester, a deactivating halogen (bromine), and a slightly activating ether side chain. Accurate 13C NMR characterization is essential to distinguish this compound from common synthetic impurities such as the benzylic bromide precursor or the benzylic alcohol hydrolysis product.
Molecular Formula: C10H11BrO3
Molecular Weight: 259.10 g/mol
Key Challenge: Differentiating the methoxy ester signal (~52 ppm) from the methoxy ether signal (~58 ppm) and confirming the integrity of the benzylic ether linkage.
Comparative 13C NMR Chemical Shift Data
The following table synthesizes data from component additivity rules (Method A) and structural analog interpolation (Method B) to define the Target Experimental Range .
Carbon Position
Type
Method A: Additivity Prediction (ppm)
Method B: Analog Interpolation* (ppm)
Target Experimental Range (ppm)
C=O
Carbonyl
166.0
165.7 (Methyl 3-bromo-5-methylbenzoate)
165.5 – 166.5
C-5
Aromatic Ipso (C-CH2OMe)
139.5
140.1 (Benzyl methyl ether ipso)
139.0 – 141.0
C-2
Aromatic CH (btwn Ester/Br)
133.2
132.4 (Methyl 3-bromo-5-methylbenzoate)
132.0 – 134.0
C-4
Aromatic CH (btwn Br/CH2OMe)
131.8
130.0 (Methyl 3-bromo-5-methylbenzoate)
130.0 – 132.0
C-1
Aromatic Ipso (C-COOMe)
131.5
132.1 (Methyl 3-bromo-5-methylbenzoate)
131.0 – 132.5
C-6
Aromatic CH (btwn Ester/CH2OMe)
129.0
128.0 (Methyl 3-bromo-5-methylbenzoate)
128.0 – 130.0
C-3
Aromatic Ipso (C-Br)
122.5
122.3 (Methyl 3-bromo-5-methylbenzoate)
122.0 – 123.0
CH2
Benzylic Methylene
73.5
74.3 (Benzyl methyl ether)
72.5 – 74.5
O-Me (Ether)
Methoxy (Ether)
58.0
58.1 (Benzyl methyl ether)
57.5 – 58.5
O-Me (Ester)
Methoxy (Ester)
52.0
52.2 (Methyl 3-bromo-5-methylbenzoate)
51.8 – 52.5
*Method B References: Interpolated using data from Methyl 3-bromo-5-methylbenzoate and Benzyl methyl ether to account for the specific electronic influence of the methoxymethyl group.
Structural Assignment Visualization
The following diagram maps the chemical shifts to the physical structure, highlighting the electronic push-pull effects that dictate the assignment.
Caption: Electronic environment mapping showing the deshielding influence of the ester and ether groups relative to the shielded C-Br ipso carbon.
Deep Dive: Mechanistic Analysis & Causality
The "Fingerprint" Region (Benzylic Methylene)
The most critical diagnostic peak is the benzylic methylene (CH2 ) at ~73.5 ppm .
Causality: This carbon is sandwiched between an aromatic ring and an oxygen atom. The oxygen exerts a strong inductive effect (-I), stripping electron density and shifting the signal downfield from a typical benzylic methyl (~21 ppm) to the 70+ ppm region.
Differentiation:
vs. Benzylic Bromide (Precursor): If the reaction is incomplete, the Ar-CH2-Br carbon appears significantly upfield at ~32-33 ppm .
vs. Benzylic Alcohol (Hydrolysis): The Ar-CH2-OH carbon appears at ~64 ppm .
The "Dual Methoxy" Challenge
The molecule contains two methoxy groups that must be distinguished:
Ester Methoxy (~52 ppm): Attached to a carbonyl. The anisotropic shielding cone of the carbonyl group typically positions this signal slightly upfield compared to ether methoxy groups.
Ether Methoxy (~58 ppm): Attached to an sp3 carbon. This group lacks the anisotropic shielding of the carbonyl and experiences pure inductive deshielding from the oxygen, appearing downfield.
Experimental Validation Protocol
To rigorously confirm the structure, the following self-validating NMR workflow is recommended.
Step 1: Sample Preparation
Solvent: CDCl3 (Deuterated Chloroform) is the standard.
Concentration: 20-30 mg in 0.6 mL solvent for clear 13C resolution.
Reference: Calibrate to the CDCl3 triplet at 77.16 ppm .
Step 2: Acquisition Parameters
Pulse Sequence: Standard 1D Proton-Decoupled 13C (ZGPG).
Scans: Minimum 512 scans (due to lower sensitivity of quaternary carbons).
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds to ensure quaternary carbons (C-Br, C=O) relax sufficiently for integration accuracy (though integration is not quantitative in standard 13C).
Step 3: Diagnostic Workflow (DOT Diagram)
Caption: Decision tree for validating the methoxymethyl side chain using 13C NMR chemical shifts.
References
National Institute of Standards and Technology (NIST). 13C NMR of Methyl 3-bromo-5-methylbenzoate (Analog). NIST Chemistry WebBook.[1] Available at: [Link]
University of Wisconsin-Madison. Empirical 13C Chemical Shift Additivity Rules. Department of Chemistry. Available at: [Link]
Mass spectrometry fragmentation of Methyl 3-bromo-5-(methoxymethyl)benzoate
An In-Depth Guide to the Mass Spectrometry Fragmentation of Methyl 3-bromo-5-(methoxymethyl)benzoate: A Comparative Analysis for Structural Elucidation For researchers and professionals in drug development and chemical a...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Mass Spectrometry Fragmentation of Methyl 3-bromo-5-(methoxymethyl)benzoate: A Comparative Analysis for Structural Elucidation
For researchers and professionals in drug development and chemical analysis, the unambiguous structural elucidation of novel or intermediate compounds is a cornerstone of scientific rigor. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as a powerful tool for this purpose, providing vital information on molecular weight and structural motifs through controlled fragmentation.[1] This guide offers an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 3-bromo-5-(methoxymethyl)benzoate, a substituted aromatic ester.
This document moves beyond a simple catalog of fragments to explain the chemical logic behind the bond cleavages. We will explore the predicted fragmentation pathways, compare them with alternative ionization techniques, and contextualize the data with other analytical methodologies. This comparative approach is designed to equip the scientist with the expertise to not only interpret the mass spectrum of the title compound but also to apply these principles to related molecular structures.
Predicted Electron Ionization (EI) Fragmentation
Electron Ionization (at a standard 70 eV) is a high-energy technique that induces reproducible and extensive fragmentation, creating a unique "fingerprint" for a given molecule.[1] The structure of Methyl 3-bromo-5-(methoxymethyl)benzoate contains several key functional groups—a bromine atom, a methyl ester, and a methoxymethyl ether—each influencing the fragmentation cascade.
The most immediate feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M/M+2 doublet for the molecular ion and any bromine-containing fragments, where the two peaks are of roughly equal height.[2][3][4]
Below is a table summarizing the major predicted fragment ions for Methyl 3-bromo-5-(methoxymethyl)benzoate.
m/z (Predicted)
Ion Structure/Formula
Relative Abundance (Predicted)
Fragmentation Pathway
258 / 260
[C₁₀H₁₁BrO₃]⁺˙
Moderate
Molecular Ion (M⁺˙) , showing the characteristic 1:1 M/M+2 isotope pattern for a single bromine atom.[3]
227 / 229
[C₉H₈BrO₂]⁺
High
α-cleavage: Loss of a methoxy radical (•OCH₃, 31 Da) from the ester group. This forms a stable acylium ion.[5]
213 / 215
[C₈H₆BrO₃]⁺˙
Moderate
Benzylic Cleavage: Loss of a methoxymethyl radical (•CH₂OCH₃, 45 Da).
199 / 201
[C₈H₈BrO]⁺˙
Moderate
Loss of the entire methyl ester group as a radical (•COOCH₃, 59 Da).[5]
183 / 185
[C₇H₄BrO]⁺
High
Formation of the bromobenzoyl cation. This likely occurs via loss of the methoxymethyl group followed by rearrangement.[6]
179
[C₁₀H₁₁O₃]⁺
Moderate
Loss of a bromine radical (•Br, 79/81 Da). While common for halides, the M/M+2 pattern will be absent for this ion.[2]
155 / 157
[C₆H₄Br]⁺
Moderate
Decarbonylation: Loss of carbon monoxide (CO, 28 Da) from the bromobenzoyl cation (m/z 183/185).[6]
45
[C₂H₅O]⁺
High
Formation of the stable methoxymethyl cation ([CH₂OCH₃]⁺).
Visualizing the Fragmentation Cascade
The relationships between these key fragments can be visualized as a logical pathway originating from the molecular ion. The following diagram illustrates the primary predicted fragmentation routes for Methyl 3-bromo-5-(methoxymethyl)benzoate under electron ionization.
Caption: Predicted EI-MS fragmentation pathway of Methyl 3-bromo-5-(methoxymethyl)benzoate.
Comparison with Alternative Methodologies
The choice of analytical technique is dictated by the specific question being asked—be it structural confirmation, quantification, or purity assessment. While EI-MS is excellent for structural fingerprinting, other methods provide complementary information.
Alternative Ionization Techniques
Chemical Ionization (CI): A "softer" ionization method that involves proton transfer from a reagent gas (like methane or ammonia) to the analyte. For the title compound, CI would be expected to produce a strong protonated molecular ion peak, [M+H]⁺, at m/z 259/261. Fragmentation would be significantly reduced, making CI a superior choice when the primary goal is to confirm the molecular weight with high confidence.
Electrospray Ionization (ESI): Typically coupled with liquid chromatography (LC), ESI is ideal for polar, non-volatile compounds. It generates ions directly from a solution. Like CI, it is a soft ionization technique that would produce an abundant [M+H]⁺ ion (m/z 259/261) or adducts with solvent ions (e.g., [M+Na]⁺). This makes LC-ESI-MS suitable for analyzing reaction mixtures or biological samples where the compound may not be volatile enough for GC.
Complementary Analytical Techniques
No single technique tells the whole story. A multi-faceted approach ensures the highest degree of confidence in structural assignment.
Technique
Principle
Primary Information Provided
GC-MS
Separation by gas chromatography followed by mass analysis.
Provides retention time (a measure of purity and identity) and a fragmentation pattern for structural elucidation.[7]
HPLC / UPLC
Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[7]
Ideal for quantification and purity analysis of non-volatile or thermally sensitive compounds. Can be coupled with MS (LC-MS) for mass confirmation.[8][9]
Nuclear Magnetic Resonance (NMR)
Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.
The "gold standard" for structural elucidation. ¹H and ¹³C NMR provide unambiguous information about the carbon-hydrogen framework, connectivity, and the chemical environment of each atom.[10]
Capillary Electrophoresis (CE)
Separation of ions in an electric field based on their charge-to-size ratio.
Offers high separation efficiency and very short analysis times for charged or polar analytes, including benzoate derivatives.[11][12]
Experimental Protocols
A robust and reproducible protocol is essential for generating high-quality data. The following section details a standard methodology for the analysis of Methyl 3-bromo-5-(methoxymethyl)benzoate using GC-MS.
General Workflow for GC-MS Analysis
The diagram below outlines the typical workflow for analyzing a purified compound via GC-MS, from sample preparation to final data interpretation.
Caption: General experimental workflow for GC-MS analysis.
Detailed GC-MS Protocol
Sample Preparation:
Accurately weigh and dissolve approximately 1 mg of the purified compound in 1 mL of a volatile, high-purity solvent such as ethyl acetate or dichloromethane.
Ensure the sample is fully dissolved. If necessary, vortex briefly.
Transfer the solution to a 2 mL autosampler vial.
Instrumentation:
System: A gas chromatograph equipped with a mass selective detector (MSD).
Injector: Split/splitless inlet, typically operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.
GC Column: A standard non-polar or mid-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.
GC Method Parameters:
Inlet Temperature: 250 °C
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
Oven Temperature Program:
Initial temperature: 100 °C, hold for 1 minute.
Ramp: Increase temperature at 15 °C/min to 280 °C.
Solvent Delay: 3-4 minutes (to prevent the solvent peak from damaging the detector).
Data Analysis:
Identify the chromatographic peak corresponding to the analyte.
Extract the mass spectrum from the apex of the peak.
Identify the molecular ion (M⁺˙) peak, confirming the M/M+2 isotopic pattern.
Analyze the major fragment ions and compare them against the predicted fragmentation pathways outlined in this guide.
Optionally, compare the acquired spectrum against a commercial or in-house spectral library for further confirmation.
Conclusion
The mass spectral fragmentation of Methyl 3-bromo-5-(methoxymethyl)benzoate is a predictable process governed by the established chemical principles of its constituent functional groups. Under electron ionization, the molecule yields a rich fingerprint characterized by the prominent M/M+2 isotopic pattern of bromine and key cleavages at the ester and ether linkages. The formation of stable acylium and benzoyl cations drives many of the major fragmentation pathways.
While EI-MS is a powerful technique for generating a detailed structural fingerprint, a comprehensive analytical strategy should incorporate complementary methods. Softer ionization techniques like CI or ESI are invaluable for confirming molecular weight, while NMR spectroscopy remains the definitive tool for unambiguous structural assignment. By understanding the strengths and limitations of each technique and the chemical logic behind the data they produce, researchers can approach structural elucidation with the highest level of scientific confidence.
References
Brainly. (2024, March 12). Look at the mass spectrum of methyl benzoate. 1. What is the m/z of the parent molecule? [M] = 2. There. Available at: [Link]
University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]
ResearchGate. Mass spectrum of methyl benzoate (at distance 0.5 m), detected at (RT) 1.12 min. Available at: [Link]
Journal of the American Society for Mass Spectrometry. (2018, June 7). Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate: Concomitant Neutral Eliminations of Benzene, Carbon Dioxide, and Methanol. Available at: [Link]
Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available at: [Link]
PubMed. (2014, April 2). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Available at: [Link]
Journal of Food and Drug Analysis. Determination of benzoate derivatives in soy sauce by capillary electrophoresis and in-capillary microextraction procedure. Available at: [Link]
PubMed. Characterization of electron ionization mass spectral (EIMS) fragmentation patterns of chloropropanol esters of palmitic acid using isotope labeling technique. Available at: [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
Research and Reviews: Journal of Chemistry. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Available at: [Link]
PMC. Structural characterization of wax esters by electron ionization mass spectrometry. Available at: [Link]
YouTube. (2023, December 3). Bromo pattern in Mass Spectrometry. Available at: [Link]
ResearchGate. (2025, August 8). Structural characterization of wax esters by electron ionization mass spectrometry. Available at: [Link]
Asian Journal of Applied Science and Technology. (2018, May 25). HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. Available at: [Link]
Hrčak. (2021, October 15). Assessment of Sorbate and Benzoate Content in Mustard, Ketchup and Tomato Sauce by Sub-Minute Capillary Electrophoresis. Available at: [Link]
International Journal of ChemTech Research. Simultaneous Determination of Sodium Benzoate and Potassium Sorbate Preservatives in Foodstuffs Using High Performance Liquid Chromatography. Available at: [Link]
ChemRxiv. Universal Fragmentation Model for Tandem Mass Spectrometry Based Molecular Structural Elucidation. Available at: [Link]
ResearchGate. EI mass spectra for the regioisomeric methyl methoxymethylbenzoates.... Available at: [Link]
Chemspace. Methyl 5-bromo-2-methoxy-3-methylbenzoate. Available at: [Link]
MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP003139. Available at: [Link]
ResearchGate. (PDF) Methyl 3,4,5-trimethoxybenzoate. Available at: [Link]
SciELO. (2022, February 1). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Available at: [Link]
Google Patents. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
A Comparative Analysis for the Synthetic Chemist: Methyl 3-bromo-5-(methoxymethyl)benzoate vs. Methyl 3-bromo-5-methylbenzoate
In the landscape of pharmaceutical and materials science research, the selection of building blocks is a critical decision that dictates the trajectory of a synthetic route. Aryl bromides, such as the benzoates discussed...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical and materials science research, the selection of building blocks is a critical decision that dictates the trajectory of a synthetic route. Aryl bromides, such as the benzoates discussed herein, are invaluable intermediates, poised for diversification through cross-coupling reactions. This guide provides an in-depth comparison of two structurally related building blocks: Methyl 3-bromo-5-(methoxymethyl)benzoate and Methyl 3-bromo-5-methylbenzoate . We will dissect their physicochemical properties, explore their synthetic accessibility, and, through a detailed examination of their electronic and steric profiles, predict their comparative reactivity in a common palladium-catalyzed cross-coupling reaction. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
Physicochemical Properties: A Tale of Two Substituents
At first glance, the two molecules differ by a single oxygen atom. However, this seemingly minor change imparts distinct physicochemical characteristics that influence their handling, solubility, and downstream applications.
The introduction of the ether oxygen in the methoxymethyl substituent increases the molecule's polarity and polar surface area. This is expected to confer slightly greater solubility in polar organic solvents compared to its methyl-substituted counterpart. While both compounds are versatile intermediates, this subtle difference in polarity could be a deciding factor in solvent selection for reactions and purifications.
Synthesis and Accessibility
The synthetic routes to these compounds, while starting from similar precursors, diverge in their functionalization strategies.
Synthesis of Methyl 3-bromo-5-methylbenzoate
This compound is readily prepared from commercially available 3-bromo-5-methylbenzoic acid. The synthesis is a straightforward esterification, typically employing methanol in the presence of an acid catalyst.
Caption: General synthetic scheme for Methyl 3-bromo-5-methylbenzoate.
A representative experimental protocol is as follows:
Protocol: Esterification of 3-bromo-5-methylbenzoic acid
To a solution of 3-bromo-5-methylbenzoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
Cool the mixture to room temperature and remove the excess methanol under reduced pressure.
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.
Purify by column chromatography on silica gel to yield Methyl 3-bromo-5-methylbenzoate.
Proposed Synthesis of Methyl 3-bromo-5-(methoxymethyl)benzoate
A plausible synthetic route to Methyl 3-bromo-5-(methoxymethyl)benzoate would likely involve the bromination of a suitable precursor, such as methyl 3-(methoxymethyl)benzoate. This precursor could be synthesized from the corresponding benzoic acid.
Caption: Proposed synthetic scheme for Methyl 3-bromo-5-(methoxymethyl)benzoate.
Reactivity in Cross-Coupling: A Predictive Comparison
The utility of these building blocks is most evident in their participation in cross-coupling reactions. The electronic and steric environment of the bromine atom significantly influences the rate and efficiency of these transformations.
Electronic Effects
The key difference between the two substituents lies in their electronic influence on the aromatic ring.
Methyl group (-CH₃): This is a weakly electron-donating group through an inductive effect.[5] This slightly increases the electron density of the aromatic ring, which can have a modest impact on the oxidative addition step in palladium-catalyzed cross-coupling reactions.
Methoxymethyl group (-CH₂OCH₃): This group exhibits a more complex electronic profile. The oxygen atom is electron-withdrawing via induction due to its high electronegativity. However, the methylene spacer (-CH₂-) mitigates this effect on the aromatic ring compared to a directly attached methoxy group. The overall electronic effect is likely to be weakly electron-withdrawing or close to neutral.
Steric Effects
The methoxymethyl group is sterically more demanding than the methyl group.[6] This increased bulk around the reaction center can hinder the approach of the bulky palladium catalyst, potentially slowing down the rate of oxidative addition.
Based on the analysis of electronic and steric effects, we predict that Methyl 3-bromo-5-methylbenzoate will exhibit a slightly higher reaction rate and potentially a higher yield in the Suzuki-Miyaura coupling compared to Methyl 3-bromo-5-(methoxymethyl)benzoate.
The rationale for this prediction is twofold:
Reduced Steric Hindrance: The smaller methyl group will allow for more facile approach of the palladium catalyst to the C-Br bond.
Favorable Electronics: The weakly electron-donating nature of the methyl group may slightly facilitate the oxidative addition step, which is often the rate-determining step in the catalytic cycle.
In two separate reaction vessels, charge Methyl 3-bromo-5-(methoxymethyl)benzoate (1.0 eq) and Methyl 3-bromo-5-methylbenzoate (1.0 eq) respectively.
To each vessel, add phenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and sodium carbonate (2.0 eq).
Add a degassed mixture of toluene and water (4:1) to each vessel.
Heat both reaction mixtures to 90 °C under an inert atmosphere.
Monitor the progress of both reactions simultaneously by LC-MS or GC-MS at regular time intervals (e.g., every 30 minutes).
Upon completion, cool the reactions to room temperature, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude products by column chromatography and calculate the isolated yields for a direct comparison.
Applications in Drug Development
Both molecules serve as valuable starting materials for the synthesis of biologically active compounds. Their utility lies in the ability to introduce a substituted phenyl ring into a larger molecular scaffold.
Methyl 3-bromo-5-methylbenzoate is a key intermediate in the synthesis of various pharmaceutical agents.[2] Its relatively simple structure and predictable reactivity make it a reliable building block in multi-step syntheses.[2]
Methyl 3-bromo-5-(methoxymethyl)benzoate , with its additional ether functionality, offers opportunities for further chemical modification or can act as a surrogate for a hydroxymethyl group after deprotection. The methoxymethyl group can also influence the pharmacokinetic properties of a final drug molecule, potentially improving its metabolic stability or solubility.
Conclusion
The choice between Methyl 3-bromo-5-(methoxymethyl)benzoate and Methyl 3-bromo-5-methylbenzoate is a nuanced one that depends on the specific goals of the synthetic chemist.
For straightforward cross-coupling reactions where reaction kinetics and yield are paramount, Methyl 3-bromo-5-methylbenzoate is likely the superior choice due to its lower steric bulk and favorable electronic profile.
Conversely, when the synthetic strategy requires a handle for further functionalization or when the modulation of physicochemical properties such as solubility is a key consideration, Methyl 3-bromo-5-(methoxymethyl)benzoate presents itself as a more versatile and strategic option.
This guide has provided a framework for understanding the key differences between these two important building blocks. By considering their physicochemical properties, synthetic accessibility, and reactivity profiles, researchers can make more informed decisions, ultimately accelerating the pace of discovery in drug development and materials science.
Introduction: The Structural Significance of 3,5-Disubstituted Benzoates
A Senior Application Scientist's Guide to the X-ray Crystallography of 3,5-Disubstituted Benzoates In the realms of medicinal chemistry, materials science, and drug development, the benzoate scaffold is a cornerstone. It...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to the X-ray Crystallography of 3,5-Disubstituted Benzoates
In the realms of medicinal chemistry, materials science, and drug development, the benzoate scaffold is a cornerstone. Its rigid, planar geometry and versatile functionalization capacity make it an ideal building block for designing molecules with specific biological activities or material properties. The substitution pattern on the benzene ring critically dictates the molecule's three-dimensional conformation, its intermolecular interactions, and ultimately, its function.
The 3,5-disubstitution pattern is of particular interest. By placing substituents symmetrically on the ring, researchers can systematically modulate the electronic properties (via electron-donating or -withdrawing groups), steric bulk, and hydrogen bonding potential of the molecule. These modifications have profound effects on the crystal lattice, influencing everything from solubility and stability to the binding affinity of a drug candidate.
This guide provides a comparative analysis of the single-crystal X-ray diffraction data for several 3,5-disubstituted benzoates. As a Senior Application Scientist, my goal is not merely to present data, but to explain the causality behind the observed crystal structures and to provide robust, field-proven protocols for obtaining high-quality crystallographic data. We will explore how different substituents guide crystal packing and molecular conformation, offering insights for rational molecular design.
Comparative Crystallographic Data
The choice of substituents at the 3 and 5 positions dramatically influences the resulting crystal system, space group, and unit cell dimensions. This is a direct consequence of the different non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, that each substituent can engage in. The following table summarizes key crystallographic parameters for a selection of 3,5-disubstituted benzoate derivatives, providing a clear comparison of these structural effects.
Electron-Withdrawing Groups (e.g., -NO₂): The sodium 3,5-dinitrobenzoate structure crystallizes in the trigonal system, with the benzoate ion exhibiting twofold crystallographic symmetry. The strong electron-withdrawing nature of the nitro groups facilitates distinct packing arrangements, often involving π-π stacking interactions between the electron-deficient aromatic rings[1]. In co-crystallization experiments, 3,5-dinitrobenzoic acid frequently forms salts, sometimes involving very short and strong O-H···O hydrogen bonds, which significantly directs the crystal packing[4].
Electron-Donating Groups (e.g., -CH₃): Methyl 3,5-dimethylbenzoate crystallizes in the common monoclinic P2₁/c space group[2]. The crystal structure is stabilized by C-H···O interactions, forming strands of molecules that are further arranged into layers[5]. In contrast to the nitro-substituted compounds, the steric bulk of the methyl groups can influence the planarity of the molecule and dictate a different set of packing motifs. For instance, in 3,5-dimethyl-1,4-dihydrobenzoic acid, the molecule adopts a nearly planar conformation in the solid state.
Halogen Substituents (e.g., -Cl): Halogen atoms introduce the possibility of halogen bonding, a specific type of non-covalent interaction that can be a powerful tool in crystal engineering. In the structure of 3,5-dichlorophenyl 4-methylbenzoate, the dihedral angle between the two aromatic rings is a key conformational feature, measured at 48.81°[3]. This twist is a result of balancing steric and electronic effects to achieve the most stable packing in the crystal lattice.
Obtaining high-quality single crystals and accurately determining their structure is a meticulous process. The following protocol represents a self-validating workflow, where success at each stage is a prerequisite for the next. The causality behind each step is explained to provide a deeper understanding of the process.
Step 1: Crystal Growth (The Foundation)
Objective: To grow a single, defect-free crystal of sufficient size (typically 0.1-0.3 mm in all dimensions).
Causality: The quality of the crystal is the single most important factor determining the quality of the diffraction data. A poorly ordered or twinned crystal will yield weak, smeared, or overlapping reflections, making structure solution impossible.
Methodology:
Material Purification: Start with the highest purity material available (>98%). Impurities can inhibit nucleation or be incorporated into the lattice, causing defects.
Solvent Selection: Screen a range of solvents to find one in which the compound has moderate solubility. The goal is slow precipitation as the solvent evaporates or the temperature changes.
Common Techniques:
Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a perforated cap. Allow the solvent to evaporate over several days to weeks at a constant temperature. This is a robust method for many organic compounds[3].
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly. A programmable water bath or a simple Dewar flask can be used to control the cooling rate.
Melt Crystallization: For compounds that are thermally stable, melting the solid and then cooling it very slowly through its freezing point can yield high-quality crystals. Crystals of methyl 3,5-dimethylbenzoate, for example, have been grown from a subcooled melt.
Step 2: Crystal Mounting and Data Collection
Objective: To mount the crystal on the diffractometer and collect a complete set of diffraction data.
Causality: The crystal must be held stationary in the X-ray beam while being rotated to different orientations. Cryo-cooling (typically to ~100-150 K) is crucial for minimizing atomic thermal motion, which sharpens diffraction spots and reduces radiation damage to the crystal.
Methodology:
Crystal Selection: Under a microscope, select a crystal with sharp edges, smooth faces, and no visible cracks or defects.
Mounting: Using a microloop (e.g., a nylon loop), carefully pick up the selected crystal with a small amount of cryo-protectant oil (e.g., Paratone-N).
Cryo-Cooling: Immediately place the mounted crystal into the cold nitrogen stream on the diffractometer. This "flash cooling" vitrifies the surrounding oil, encasing the crystal without forming ice crystals.
Data Collection: Modern diffractometers (e.g., a Nonius KappaCCD) use automated routines. The process involves:
Unit Cell Determination: Collecting a few initial frames to locate reflections and determine the unit cell parameters and crystal system.
Full Data Collection Strategy: The software calculates the optimal set of scans (e.g., φ and ω scans) to collect a complete and redundant dataset, measuring the intensity and position of thousands of reflections.
Step 3: Structure Solution and Refinement
Objective: To determine the arrangement of atoms in the unit cell (solution) and optimize their positions and thermal parameters to best fit the experimental data (refinement).
Causality: The diffraction pattern is mathematically related to the electron density distribution in the crystal via a Fourier transform. "Solving" the structure means recovering the phase information that is lost during the experiment to reconstruct this electron density map.
Methodology:
Data Reduction: The raw diffraction images are processed to integrate the intensity of each reflection and apply corrections for experimental factors (e.g., absorption).
Space Group Determination: Based on systematic absences in the diffraction data, the space group is determined.
Structure Solution: Using direct methods or Patterson methods (common in software like SHELXS), an initial model of the structure is generated.
Structure Refinement: This is an iterative process of least-squares refinement (using software like SHELXL):
The atomic positions, occupancies, and displacement parameters (which model thermal vibration) are adjusted to improve the agreement between the observed diffraction data (F_obs) and the data calculated from the model (F_calc).
Hydrogen atoms are typically placed in calculated positions and refined using a "riding model"[1].
The quality of the final model is assessed using metrics like the R-factor (R1) and the goodness of fit (GooF).
Visualizing the Workflow
A clear understanding of the experimental pipeline is essential for troubleshooting and planning. The following diagram illustrates the logical flow from a purified compound to a refined crystal structure.
This guide outlines the precise disposal and handling protocols for Methyl 3-bromo-5-(methoxymethyl)benzoate (CAS: 1536222-27-1). It is designed for laboratory personnel and safety officers requiring immediate, compliant...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the precise disposal and handling protocols for Methyl 3-bromo-5-(methoxymethyl)benzoate (CAS: 1536222-27-1). It is designed for laboratory personnel and safety officers requiring immediate, compliant operational procedures.
Critical Action:DO NOT mix with non-halogenated solvents (e.g., acetone, ethanol) or drain dispose. Segregation is mandatory to prevent contamination of fuel-blending waste streams and to ensure proper acid-gas scrubbing during incineration.
Disposal Pathway: High-temperature incineration at an EPA-permitted TSD (Treatment, Storage, and Disposal) facility.
Part 2: Chemical Profile & Hazard Identification
Understanding the chemical structure is the first step in safe disposal. The presence of the bromine atom and the ester/ether functionalities dictates its waste stream compatibility.
Not P-listed or U-listed by name; Regulated as Characteristic/Halogenated Waste .
Operational Insight: The C-Br bond is the determining factor for disposal. Unlike simple hydrocarbons, halogenated compounds release acidic gases (HBr) upon combustion. Consequently, they cannot be disposed of via standard fuel blending and require incinerators equipped with caustic scrubbers.
Part 3: Waste Segregation & Packaging Protocol
Proper segregation is the single most effective way to manage disposal costs and safety.
Segregation Logic (The "Halogen Rule")
In many laboratories, "Organic Waste" is a catch-all. For this compound, that is insufficient.[6] You must separate Halogenated from Non-Halogenated waste.[7][8][9]
Why? Non-halogenated waste is often used as secondary fuel (fuel blending) in cement kilns. If Methyl 3-bromo-5-(methoxymethyl)benzoate is introduced, the entire drum is "poisoned" with halogens, forcing the entire volume to be re-routed to expensive hazardous waste incinerators.
Packaging Steps
Container Selection: Use High-Density Polyethylene (HDPE) or Glass (amber preferred). Avoid metal containers if the waste stream is potentially acidic or corrosive.
Headspace: Leave at least 10% headspace to allow for thermal expansion.
Labeling:
Must read: "HAZARDOUS WASTE"
Specific Contents: "Methyl 3-bromo-5-(methoxymethyl)benzoate" (Do not use abbreviations).
Hazard Checkbox: Mark "Toxic" and "Irritant".
Visual Workflow: Waste Segregation Decision Tree
Caption: Decision logic for segregating halogenated benzoates to prevent cross-contamination of fuel-blending streams.
Part 4: Spill Response & Cleanup
Immediate Directive: Treat all spills as a potential inhalation and contact hazard.
Spill Response Matrix
Parameter
Protocol
PPE Required
Nitrile gloves (double-gloved recommended), safety goggles, lab coat. Use a respirator (N95 or organic vapor cartridge) if dust/aerosol is present.
Absorbent Material
Inert absorbents only: Vermiculite , Sand , or Polypropylene pads . Do NOT use sawdust (combustible).
Decontamination
Wash the surface with a soap/water solution after bulk removal. Collect the wash water as hazardous waste.
Incompatible Materials
Strong Oxidizers (e.g., Nitric Acid), Strong Bases. Keep these away from the spill area.
Visual Workflow: Spill Cleanup Procedure
Caption: Step-by-step operational workflow for managing minor laboratory spills of halogenated esters.
Part 5: Final Disposal (TSD Facility)
Once collected, the waste must be transferred to your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.
Transport: Move containers to the designated Satellite Accumulation Area (SAA) . Ensure secondary containment (trays) are used to capture leaks.
Destruction Method: The only compliant destruction method for this compound is High-Temperature Incineration .
Mechanism:[3][6][7][9][10] The compound is injected into a kiln at >1000°C. The organic skeleton is oxidized to CO₂ and H₂O. The bromine atom forms Hydrogen Bromide (HBr) gas.
Scrubbing: The exhaust gas passes through a caustic scrubber (NaOH spray) to neutralize HBr into harmless Sodium Bromide (NaBr) salt before release.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
U.S. Environmental Protection Agency. (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. (40 CFR Part 261). EPA.gov. [Link]